Olorofim
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1928707-56-5 |
|---|---|
Molecular Formula |
C28H27FN6O2 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-(1,5-dimethyl-3-phenylpyrrol-2-yl)-N-[4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]phenyl]-2-oxoacetamide |
InChI |
InChI=1S/C28H27FN6O2/c1-19-16-24(20-6-4-3-5-7-20)25(33(19)2)26(36)27(37)32-22-8-10-23(11-9-22)34-12-14-35(15-13-34)28-30-17-21(29)18-31-28/h3-11,16-18H,12-15H2,1-2H3,(H,32,37) |
InChI Key |
SUFPWYYDCOKDLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C)C(=O)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)F)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
F-901318; F901318; F 901318; Olorofim |
Origin of Product |
United States |
Foundational & Exploratory
Olorofim: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Properties
Olorofim is a complex heterocyclic molecule with the systematic IUPAC name: 2-(1,5-dimethyl-3-phenylpyrrol-2-yl)-N-[4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]phenyl]-2-oxoacetamide.[1][2][7]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₇FN₆O₂ | [7][8] |
| Molecular Weight | 498.6 g/mol | [1][8] |
| CAS Number | 1928707-56-5 | [1][8] |
| InChI Key | SUFPWYYDCOKDLL-UHFFFAOYSA-N | [7][9] |
| Appearance | Not publicly available | |
| Solubility | Not publicly available | |
| Melting Point | Not publicly available |
Chemical Structure:
Synthesis of this compound
The synthesis would likely involve the preparation of three key fragments:
-
Fragment A: 1,5-dimethyl-3-phenyl-1H-pyrrole-2-carboxylic acid
-
Fragment B: 4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)aniline
-
Fragment C: Oxalyl chloride or a similar coupling agent
The final step would involve the coupling of these fragments.
Proposed Synthetic Pathway
A potential synthetic route is illustrated in the diagram below. This pathway is a hypothetical representation based on common organic chemistry reactions and the known structure of this compound.
Caption: Proposed retrosynthetic pathway for this compound.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
The inhibition of fungal DHODH by this compound disrupts the synthesis of pyrimidines, leading to a cascade of downstream effects that ultimately result in fungal cell death.[4]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound via inhibition of DHODH.
Experimental Protocols
As previously mentioned, detailed experimental protocols for the synthesis of this compound are not publicly available. For researchers interested in studying the biological activity of this compound, the following general experimental workflow for in vitro susceptibility testing can be adapted from publicly available literature.
In Vitro Antifungal Susceptibility Testing Workflow
This workflow outlines the general steps for determining the minimum inhibitory concentration (MIC) of this compound against fungal isolates.
Caption: General workflow for in vitro antifungal susceptibility testing.
Quantitative Data
Publicly available quantitative data on the synthesis of this compound is scarce. However, extensive data exists on its in vitro antifungal activity. The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against various fungal species.
Table 2: In Vitro Activity of this compound against Various Fungal Pathogens
| Fungal Species | MIC Range (µg/mL) | Source |
| Aspergillus fumigatus | ≤0.008 - 0.25 | [4] |
| Aspergillus flavus | 0.03 - 0.12 | [4] |
| Aspergillus terreus | 0.015 - 0.06 | [4] |
| Scedosporium apiospermum | 0.06 - 0.25 | [4] |
| Lomentospora prolificans | 0.06 - 0.25 | [4] |
| Coccidioides immitis | 0.008 - 0.03 | [6] |
Conclusion
This compound represents a significant advancement in the field of antifungal drug development. Its unique chemical structure and novel mechanism of action provide a much-needed therapeutic option for difficult-to-treat invasive mold infections. While detailed synthetic procedures are not widely disseminated, the plausible synthetic pathway and the wealth of data on its mechanism of action and in vitro activity underscore its importance. Further research into the synthesis and optimization of this compound and its analogs will be crucial for the continued development of new and effective antifungal agents.
References
- 1. drugs.com [drugs.com]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Review of the Novel Investigational Antifungal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. programme.europa-organisation.com [programme.europa-organisation.com]
- 7. biorxiv.org [biorxiv.org]
- 8. The Dynamic Influence of this compound (F901318) on the Cell Morphology and Organization of Living Cells of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. CA2982660A1 - 2-(1,5-dimethyl-3-phenyl-1h-pyrrol-2-yl)-n-(4-(4-(5-fluoropyrimidin-2-yl)piperazine-1-yl)phenyl)-2-oxoacetamide and derivatives thereof for use as antifungal agents - Google Patents [patents.google.com]
Olorofim's Mechanism of Action on Pyrimidine Biosynthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olorofim (formerly F901318) is a first-in-class antifungal agent from the orotomide class, currently under clinical development for the treatment of invasive fungal infections.[1][2] It exhibits a novel mechanism of action, targeting a crucial enzyme in the de novo pyrimidine biosynthesis pathway, an essential metabolic route for fungal survival.[2][3] This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the involved pathways and workflows.
Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
This compound's primary molecular target is dihydroorotate dehydrogenase (DHODH), the fourth and only oxidoreductase enzyme in the de novo pyrimidine biosynthesis pathway.[2][3][4] DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step in the synthesis of uridine-5'-monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[1][4] By reversibly inhibiting fungal DHODH, this compound effectively depletes the pyrimidine pool, thereby disrupting essential cellular processes that rely on these building blocks.[1][5]
The inhibition of pyrimidine biosynthesis by this compound leads to a cascade of downstream effects, including:
-
Inhibition of DNA and RNA synthesis: Depletion of pyrimidine triphosphates (dUTP, dTTP, and CTP) directly hinders the replication and transcription of the fungal genome.[5]
-
Disruption of protein synthesis and cell cycle regulation: Pyrimidine derivatives are essential for various metabolic processes, and their absence can arrest the cell cycle.[5]
-
Compromised cell wall integrity: Uridine-5'-triphosphate (UTP) is a necessary precursor for the synthesis of UDP-sugars, which are substrates for the synthesis of critical cell wall components like 1,3-β-d-glucan and chitin.[1][4] Exposure of Aspergillus fumigatus to this compound has been shown to reduce 1,3-β-d-glucan at the hyphal tips.[1]
This compound exhibits high selectivity for fungal DHODH over the human ortholog, which is a key factor in its favorable safety profile.[2] This selectivity is attributed to significant sequence and structural differences between the fungal and human enzymes.[6]
Signaling Pathway: De Novo Pyrimidine Biosynthesis
The following diagram illustrates the de novo pyrimidine biosynthesis pathway in fungi and the point of inhibition by this compound.
Caption: De Novo Pyrimidine Biosynthesis Pathway and this compound's Point of Inhibition.
Quantitative Data
The following tables summarize the in vitro activity of this compound against various fungal species and its inhibitory constants against DHODH.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Fungal Pathogens
| Fungal Species | MIC Range (mg/L) | Geometric Mean MIC (mg/L) | MIC90 (mg/L) | Reference(s) |
| Aspergillus fumigatus (Wild-type) | <0.004 - 0.25 | 0.025 - 0.053 | 0.031 - 0.125 | [5][7] |
| Aspergillus fumigatus (Azole-resistant) | 0.004 - 0.125 | 0.031 - 0.058 | 0.063 - 0.125 | [5] |
| Aspergillus terreus | 0.002 - 0.063 | 0.022 | - | [8][9] |
| Aspergillus flavus | - | 0.050 | - | [7] |
| Aspergillus niger | - | 0.052 | - | [7] |
| Scedosporium spp. | 0.008 - 0.25 | - | - | [10] |
| Lomentospora prolificans | 0.008 - >2 | - | - | [11] |
| Coccidioides spp. | - | - | - | [1] |
| Histoplasma capsulatum | - | - | - | [1] |
| Blastomyces dermatitidis | - | - | - | [1] |
| Trichophyton spp. | 0.01 - 0.125 | 0.01 | - | [5] |
| Microascus/Scopulariopsis spp. | ≤0.008 - 0.5 | - | ≤0.008 - 0.25 | [12] |
| Penicillium/Talaromyces spp. | ≤0.008 - 0.5 | - | ≤0.008 - 0.25 | [12] |
Table 2: Inhibitory Activity of this compound against Dihydroorotate Dehydrogenase (DHODH)
| Enzyme Source | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Aspergillus fumigatus DHODH | ~2.3 nM | 44 nM | [13][14] |
| Saccharomyces cerevisiae DHODH | ~1.6 nM | - | [13] |
| Human DHODH | >1000 nM | >100 µM | [13][14] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This assay spectrophotometrically measures the inhibition of DHODH activity.
Principle: The assay monitors the reduction of the dye 2,6-dichloroindophenol (DCIP) by electrons transferred from the oxidation of dihydroorotate to orotate by DHODH, via a coenzyme Q intermediate. The reduction of the blue DCIP to its colorless form is measured as a decrease in absorbance at 610 nm.
Materials:
-
Recombinant fungal DHODH
-
Dihydroorotate (substrate)
-
Coenzyme Q10
-
2,6-dichloroindophenol (DCIP)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.
-
Add serial dilutions of this compound or control (DMSO) to the wells of the 96-well plate.
-
Add the recombinant DHODH enzyme to each well and pre-incubate for a defined period (e.g., 30 minutes at 25°C) to allow for inhibitor binding.
-
Initiate the reaction by adding dihydroorotate to each well.
-
Immediately begin monitoring the decrease in absorbance at 610 nm over time (e.g., for 10 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various fungal isolates is typically determined using broth microdilution methods according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M38-A2 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.3.1.
Principle: This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism after a defined incubation period.
Materials:
-
Fungal isolates
-
Standardized fungal inoculum
-
RPMI-1640 medium (or other suitable broth)
-
This compound stock solution
-
96-well microplates
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of this compound in the microplate wells containing RPMI-1640 medium.
-
Prepare a standardized fungal inoculum according to CLSI or EUCAST guidelines.
-
Add the fungal inoculum to each well of the microplate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth.
Fungal Cell Viability Assay
This assay assesses the effect of this compound on fungal cell viability over time.
Principle: The fluorescent dye bis-(1,3-dibutylbarbituric acid) trimethine oxonol (DiBAC) is a membrane potential-sensitive dye that enters depolarized cells, such as those that are non-viable, and fluoresces.
Materials:
-
Fungal germlings or hyphae
-
This compound
-
DiBAC staining solution
-
Fluorescence microscope
Procedure:
-
Culture fungal conidia to the germling or hyphal stage.
-
Expose the fungal cells to a specific concentration of this compound for various time points (e.g., 24, 48, 72 hours).
-
At each time point, add the DiBAC solution to the fungal culture and incubate for a short period (e.g., 5 minutes).
-
Observe the cells under a fluorescence microscope.
-
Count the number of fluorescent (non-viable) and non-fluorescent (viable) cells to determine the percentage of cell death.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical relationship of this compound's action.
Caption: Experimental Workflow for DHODH Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0554042B1 - Method for screening fungicides utilizing a dihydroorotate dehydrogenase (DHOD) inhibition assay - Google Patents [patents.google.com]
- 3. sketchviz.com [sketchviz.com]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 5. KEGG PATHWAY: Pyrimidine metabolism - Aspergillus fumigatus [kegg.jp]
- 6. m.youtube.com [m.youtube.com]
- 7. EUCAST Determination of this compound (F901318) Susceptibility of Mold Species, Method Validation, and MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Schematic diagram of de novo and salvage pathways of purine and pyrimidine nucleotide biosynthesis. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Susceptibility Testing of 1,423 Danish Mold Isolates Obtained in 2018-2019 Confirms Uniform and Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. F-901318 (this compound) | DHODH (dihydroorotate dehydrogenase) inhibitor | CAS 1928707-56-5 | antifungal agent | Buy F901318 (this compound) from Supplier InvivoChem [invivochem.com]
- 13. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 14. F-901318 (this compound) | Fungal DHODH inhibitor | Probechem Biochemicals [probechem.com]
Olorofim's Targeted Inhibition of Dihydroorotate Dehydrogenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olorofim (formerly F901318) is a first-in-class antifungal agent from the orotomide class, currently in late-stage clinical development for the treatment of invasive fungal infections.[1][2] Its novel mechanism of action involves the specific and potent inhibition of the fungal enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway.[3][4] This targeted approach provides activity against a broad spectrum of pathogenic molds, including species resistant to existing antifungal therapies. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy data, and detailed experimental protocols for researchers in the field of antifungal drug discovery and development.
Introduction: A Novel Antifungal Strategy
The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, has created an urgent need for new therapeutic agents with novel mechanisms of action.[5] this compound represents a significant advancement in this area by targeting a fundamental metabolic pathway in fungi that is distinct from that of currently available antifungals, which primarily target the fungal cell wall or membrane.[5] this compound's target, dihydroorotate dehydrogenase (DHODH), is the fourth enzyme in the de novo pyrimidine synthesis pathway, responsible for the oxidation of dihydroorotate to orotate.[4][6] By inhibiting this essential step, this compound effectively halts the production of pyrimidines, which are vital for the synthesis of DNA, RNA, and other essential cellular components, ultimately leading to fungal cell death.[7][]
Mechanism of Action: Selective Inhibition of Fungal DHODH
This compound is a reversible inhibitor of DHODH.[6] The key to this compound's therapeutic potential lies in its high selectivity for the fungal enzyme over its human counterpart. This selectivity is attributed to structural differences between the fungal and human DHODH enzymes.[9]
The De Novo Pyrimidine Biosynthesis Pathway
The de novo pyrimidine biosynthesis pathway is a highly conserved metabolic route responsible for the synthesis of pyrimidine nucleotides. In fungi such as Aspergillus fumigatus, this pathway is the primary source of pyrimidines. The inhibition of DHODH by this compound creates a metabolic bottleneck, leading to the depletion of the pyrimidine pool and subsequent disruption of critical cellular processes.
Quantitative Efficacy Data
The potency of this compound has been extensively evaluated against a wide range of fungal pathogens. The following tables summarize key quantitative data, including 50% inhibitory concentration (IC50), inhibitor constant (Ki), and minimum inhibitory concentration (MIC) values.
Table 1: In Vitro Inhibitory Activity of this compound against Fungal and Human DHODH
| Enzyme Source | Parameter | Value (nM) | Reference(s) |
| Aspergillus fumigatus DHODH | IC50 | 44 | [6][9][10] |
| Aspergillus fumigatus DHODH | Ki | ~2.3 | [11] |
| Saccharomyces cerevisiae DHODH | Ki | ~1.6 | [11] |
| Human DHODH | IC50 | >100,000 | [6][10] |
| Human DHODH | Ki | >1000 | [11] |
Table 2: In Vitro Antifungal Activity of this compound (MIC Ranges)
| Fungal Species | MIC Range (μg/mL) | Reference(s) |
| Aspergillus fumigatus | 0.004 - 0.25 | [1] |
| Aspergillus flavus | 0.016 - 0.03 | [12] |
| Aspergillus niger | 0.016 - 0.03 | [12] |
| Aspergillus terreus | 0.008 - 0.016 | [12] |
| Aspergillus lentulus (cryptic) | 0.015 - 0.017 | [13] |
| Aspergillus calidoustus (cryptic) | 0.048 - 0.5 | [12][13] |
| Scedosporium spp. | 0.008 - 0.5 | [6] |
| Lomentospora prolificans | ≤0.008 - 0.5 | [6] |
| Coccidioides spp. | 0.015 - 0.06 | [14] |
| Dermatophytes (Trichophyton, Microsporum) | 0.015 - 0.062 | [15] |
| Fusarium spp. | Species-dependent | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound.
Fungal DHODH Enzyme Inhibition Assay (DCIP Colorimetric Method)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the chromogenic indicator 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant fungal DHODH enzyme
-
This compound or other test compounds
-
L-dihydroorotic acid (substrate)
-
Coenzyme Q10 (electron acceptor)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (solvent only) and a no-enzyme control.
-
Add the recombinant fungal DHODH enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of L-dihydroorotic acid, Coenzyme Q10, and DCIP to all wells.
-
Immediately measure the absorbance at 600-650 nm in kinetic mode for 10-20 minutes at 25°C.[16]
-
The rate of decrease in absorbance is proportional to the DHODH activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution Method - EUCAST/CLSI)
This method determines the minimum inhibitory concentration (MIC) of this compound against various fungal isolates. The following is a generalized protocol based on EUCAST and CLSI guidelines.
Materials:
-
Fungal isolates
-
This compound
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microplates
-
Spectrophotometer or inverted microscope
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., potato dextrose agar) until sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the conidial suspension to the desired concentration (typically 0.5-2.5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microplate.
-
Include a drug-free control well (growth control) and a well with no inoculum (sterility control).
-
-
Inoculation:
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 24-48 hours, depending on the fungal species.
-
-
MIC Determination:
Visualizing Workflows and Pathways
The following diagrams illustrate the conceptual workflow for this compound's preclinical evaluation and the logical relationship of its target within the fungal metabolic network.
Conclusion
This compound's unique mechanism of action, targeting the essential fungal enzyme DHODH, positions it as a highly promising candidate for the treatment of invasive fungal infections, particularly those caused by resistant pathogens. Its high selectivity for the fungal enzyme minimizes the potential for off-target effects in the human host. The data and protocols presented in this guide provide a comprehensive resource for researchers working to understand and further develop novel antifungal therapies. As this compound progresses through clinical trials, it holds the potential to address a significant unmet medical need and improve outcomes for patients with life-threatening fungal diseases.[18]
References
- 1. journals.asm.org [journals.asm.org]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. EP0554042B1 - Method for screening fungicides utilizing a dihydroorotate dehydrogenase (DHOD) inhibition assay - Google Patents [patents.google.com]
- 4. F901318 represents a novel class of antifungal drug that inhibits dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Review of the Novel Investigational Antifungal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. F-901318 (this compound) | Fungal DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 11. F-901318 (this compound) | DHODH (dihydroorotate dehydrogenase) inhibitor | CAS 1928707-56-5 | antifungal agent | Buy F901318 (this compound) from Supplier InvivoChem [invivochem.com]
- 12. journals.asm.org [journals.asm.org]
- 13. In vitro activity of this compound (F901318) against clinical isolates of cryptic species of Aspergillus by EUCAST and CLSI methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Antifungal Drug this compound Shows Promise in Treating Resistant Fungal Infections - Atlas Infectious Disease Practice [atlasidp.com]
- 15. This compound Effectively Eradicates Dermatophytes In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro activity of this compound against clinical isolates of Scedosporium species and Lomentospora prolificans using EUCAST and CLSI methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound for the treatment of invasive fungal diseases in patients with few or no therapeutic options: a single-arm, open-label, phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Olorofim Against Aspergillus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olorofim (formerly F901318) is a first-in-class antifungal agent from the orotomide class, exhibiting potent in vitro activity against a broad range of filamentous fungi, including clinically relevant Aspergillus species. Its novel mechanism of action, the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway, makes it a promising candidate for the treatment of invasive aspergillosis, particularly in cases of resistance to existing antifungal therapies. This technical guide provides an in-depth overview of the in vitro activity of this compound against various Aspergillus species, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.
Introduction
Invasive aspergillosis remains a significant cause of morbidity and mortality in immunocompromised patient populations. The emergence of azole-resistant Aspergillus fumigatus and the intrinsic resistance of some cryptic Aspergillus species to conventional antifungal agents highlight the urgent need for novel therapeutic options. This compound represents a significant advancement in antifungal drug development due to its unique target in a metabolic pathway distinct from those targeted by azoles, polyenes, and echinocandins. This guide summarizes the current knowledge on the in vitro efficacy of this compound against a comprehensive panel of Aspergillus species.
Quantitative In Vitro Activity of this compound
This compound has demonstrated consistently low Minimum Inhibitory Concentrations (MICs) against a wide array of Aspergillus species, including those resistant to other antifungal classes. The following table summarizes the quantitative data from various studies.
| Aspergillus Species/Complex | Number of Isolates | This compound MIC Range (mg/L) | This compound MIC₅₀ (mg/L) | This compound MIC₉₀ (mg/L) | Reference(s) |
| A. fumigatus sensu stricto | >1000 | <0.004 - 0.25 | 0.03 - 0.06 | 0.06 - 0.125 | [1][2] |
| A. fumigatus (azole-resistant) | >276 | 0.004 - 0.125 | 0.031 - 0.058 | 0.06 | [1][3] |
| A. flavus | >100 | 0.008 - 0.25 | 0.03 - 0.05 | 0.06 | [1][2] |
| A. niger | >100 | 0.008 - 0.25 | 0.03 - 0.06 | 0.06 - 0.25 | [1][2] |
| A. terreus | >100 | 0.008 - 0.03 | 0.016 - 0.03 | 0.03 | [1][2][4] |
| A. calidoustus | 25 | 0.015 - 0.5 | 0.098 | 0.5 | [4][5][6] |
| A. lentulus | 57 | 0.008 - 0.06 | 0.015 | 0.03 | [5] |
| A. fumigatiaffinis | 57 | 0.008 - 0.03 | 0.015 | 0.015 | [5] |
| A. tubingensis | 20 | 0.03 - 0.12 | 0.048 | 0.12 | [5] |
| A. ochraceus | 15 | 0.015 - 0.03 | 0.015 | 0.03 | [5] |
Mechanism of Action
This compound exerts its antifungal activity by targeting and inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH).[7] This enzyme catalyzes a critical step in the de novo pyrimidine biosynthesis pathway, specifically the oxidation of dihydroorotate to orotate.[7] Inhibition of DHODH leads to a depletion of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital cellular components, ultimately resulting in the cessation of fungal growth.[7]
Experimental Protocols for In Vitro Susceptibility Testing
The in vitro activity of this compound against Aspergillus species is primarily determined using standardized broth microdilution methods, namely those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M38-A2 Broth Microdilution Method
The CLSI M38-A2 document provides a reference method for susceptibility testing of filamentous fungi.[8][9][10][11][12]
a) Inoculum Preparation:
-
Aspergillus species are cultured on potato dextrose agar for 5-7 days at 35°C to encourage sporulation.
-
Conidia are harvested by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.
-
The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle for 3-5 minutes.
-
The upper homogenous suspension is collected and adjusted spectrophotometrically at 530 nm to an optical density that yields a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
b) Microdilution Plate Preparation and Inoculation:
-
This compound is serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
-
Each well is inoculated with the prepared fungal suspension.
-
The final volume in each well is 200 µL.
c) Incubation and MIC Determination:
-
Plates are incubated at 35°C for 48-72 hours.
-
The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth.
EUCAST E.DEF 9.3.2 Method
The EUCAST E.DEF 9.3.2 document details the methodology for susceptibility testing of moulds.[13][14]
a) Inoculum Preparation:
-
Similar to the CLSI method, Aspergillus is cultured to obtain conidia.
-
A suspension of conidia is prepared in sterile saline with 0.05% Tween 20.
-
The inoculum is adjusted to a final concentration of 1 x 10⁵ to 2.5 x 10⁵ CFU/mL using a spectrophotometer or a hemocytometer.
b) Microdilution Plate Preparation and Inoculation:
-
Serial dilutions of this compound are prepared in RPMI 1640 medium supplemented with 2% glucose in 96-well microtiter plates.
-
Each well is inoculated with the fungal suspension.
c) Incubation and MIC Determination:
-
Plates are incubated at 35-37°C for 48 hours.
-
The MIC endpoint is read as the lowest drug concentration showing 100% inhibition of growth.
Conclusion
This compound demonstrates potent and broad-spectrum in vitro activity against a wide range of Aspergillus species, including those that are resistant to currently available antifungal agents. Its novel mechanism of action provides a valuable new therapeutic strategy for the management of invasive aspergillosis. The standardized methodologies outlined by CLSI and EUCAST are essential for the accurate and reproducible determination of this compound's in vitro efficacy, which is crucial for clinical decision-making and ongoing drug development efforts. Further research and clinical studies are warranted to fully elucidate the clinical utility of this compound in treating aspergillosis.
References
- 1. EUCAST Determination of this compound (F901318) Susceptibility of Mold Species, Method Validation, and MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 6. EUCAST-Obtained this compound MICs against Aspergillus and Scedosporium Species and Lomentospora prolificans Showed High Agreements between Visual Inspection and Spectrophotometric Readings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. njccwei.com [njccwei.com]
- 10. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Approved Standard CLSI Document M38-A2 – ScienceOpen [scienceopen.com]
- 11. img.antpedia.com [img.antpedia.com]
- 12. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
Olorofim: A Technical Guide to its Efficacy Against Rare and Emerging Molds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olorofim (formerly F901318) is a first-in-class antifungal agent from the orotomide class, representing a significant advancement in the treatment of invasive fungal infections, particularly those caused by rare and emerging molds that are often refractory to existing therapies.[1][2] Its novel mechanism of action, targeting the fungal dihydroorotate dehydrogenase (DHODH) enzyme, circumvents common resistance pathways affecting other antifungal classes.[1][3] This technical guide provides a comprehensive overview of this compound's efficacy, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.
Quantitative Efficacy Data: In Vitro Susceptibility
The in vitro activity of this compound has been extensively evaluated against a broad spectrum of filamentous fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a comparative view of its potency against clinically relevant rare and emerging molds. Susceptibility testing was predominantly performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][4]
Table 1: this compound MIC Data for Aspergillus Species
| Species | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Geometric Mean MIC (mg/L) | Reference(s) |
| Aspergillus fumigatus (Wild-Type) | 1496 | <0.002 - 0.5 | 0.008 - 0.06 | 0.031 - 0.125 | 0.025 - 0.053 | [1][5][6][7] |
| Aspergillus fumigatus (Azole-Resistant) | 276 | 0.004 - 0.125 | 0.008 - 0.06 | 0.063 - 0.125 | 0.031 - 0.058 | [1][5][6][7] |
| Aspergillus flavus | 275 (total Aspergillus spp.) | <0.004 - 0.25 | 0.03 | - | 0.050 | [7] |
| Aspergillus niger | 275 (total Aspergillus spp.) | <0.004 - 0.25 | 0.03 - 0.06 | - | 0.052 | [7] |
| Aspergillus terreus | 275 (total Aspergillus spp.) | 0.008 - 0.03 | - | - | 0.022 | [7][8] |
| Aspergillus (Cryptic Species) | - | - | - | - | - | [9] |
Table 2: this compound MIC Data for Scedosporium and Lomentospora Species
| Species | Number of Isolates | MIC Range (mg/L) | Modal MIC (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Geometric Mean MIC (mg/L) | Reference(s) |
| Scedosporium spp. | 170 | 0.008 - >2 | 0.06 | - | 0.03 - 0.5 | 0.009 - 0.193 | [1][3] |
| Scedosporium apiospermum | 103 (total Scedosporium/Lomentospora) | - | 0.016 | - | - | - | [8][10] |
| Scedosporium boydii | 103 (total Scedosporium/Lomentospora) | - | - | - | - | - | [10] |
| Lomentospora prolificans | 13 | 0.008 - >2 | 0.06 | - | - | - | [3] |
Table 3: this compound MIC Data for Fusarium and Other Rare Molds
| Species | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Geometric Mean MIC (mg/L) | Reference(s) |
| Fusarium spp. | 21 | 0.03 - >2 | - | - | - | [5][6] |
| Fusarium oxysporum complex | - | 0.12 - >2 | - | - | 0.515 | [1][5] |
| Fusarium solani complex | - | 2 - >2 | - | - | at least 4 | [1][5] |
| Fusarium proliferatum | 4 | 0.03 - 0.06 | - | - | - | [1] |
| Alternaria alternata | - | 8 | - | - | - | [11] |
| Penicillium spp. | - | 0.004 - 0.125 | - | - | 0.027 | [11] |
| Talaromyces spp. | - | 0.004 - 0.125 | - | - | 0.027 | [11] |
| Trichophyton spp. | 46 (T. indotineae) | 0.03 - 0.125 | - | - | 0.01 | [1] |
Mechanism of Action: Signaling Pathway
This compound exerts its antifungal activity by selectively inhibiting the fungal dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][12] This inhibition depletes the fungal cell of essential pyrimidines, which are necessary for the synthesis of DNA, RNA, and other vital macromolecules. The fungal DHODH enzyme differs significantly from its human counterpart, which accounts for the drug's selective toxicity.[3]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The determination of this compound's MIC values is predominantly conducted using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 9.4 procedure.[4][8][13]
CLSI M38 Broth Microdilution Method (Generalized Protocol):
-
Isolate Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to achieve adequate conidiation.[4]
-
Inoculum Suspension: A suspension of conidia is prepared in sterile saline containing a wetting agent (e.g., Tween 20). The turbidity of the suspension is adjusted spectrophotometrically to a specific optical density, which is then further diluted to achieve a final inoculum concentration in the test wells.
-
Drug Dilution: this compound is serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (drug-free) and a sterility control well (uninoculated medium) are included.
-
Incubation: The plates are incubated at 35°C for a specified period (e.g., 48-72 hours), depending on the fungal species.[4]
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a complete or significant inhibition of visible growth compared to the growth control.
EUCAST E.DEF 10.1 (for Molds):
The EUCAST methodology is similar to the CLSI protocol but with specific differences in inoculum preparation, reading method (spectrophotometric option), and MIC endpoint definitions (e.g., 100% inhibition for this compound).[8][13]
In Vivo Efficacy Studies
Animal models are crucial for evaluating the in vivo efficacy of this compound. Murine models of invasive aspergillosis are commonly used, including in immunocompromised hosts.[2][14]
Generalized Murine Model of Invasive Aspergillosis:
-
Immunosuppression: Mice are rendered neutropenic through the administration of agents like cyclophosphamide and cortisone acetate to mimic an immunocompromised state.[14]
-
Infection: Mice are infected intranasally or intravenously with a standardized inoculum of fungal conidia.
-
Treatment: Treatment with this compound (or a control vehicle/comparator drug) is initiated at a specified time post-infection and administered for a defined duration. Dosing regimens can vary to determine pharmacokinetic/pharmacodynamic parameters.[2]
-
Monitoring: Mice are monitored for survival, clinical signs of illness, and body weight changes.
-
Endpoint Analysis: At the end of the study, or upon euthanasia, tissues (e.g., lungs, brain, kidneys) are harvested for fungal burden determination (e.g., by quantitative PCR or colony-forming unit counts) and histopathological examination.
Resistance Mechanisms
While intrinsic resistance to this compound is rare in susceptible species, acquired resistance can develop.[15] The primary mechanism of acquired resistance involves point mutations in the pyrE gene, which encodes the target enzyme, DHODH.[15] These mutations can reduce the binding affinity of this compound to the enzyme.
Clinical Development and Future Directions
This compound is currently in late-stage clinical development for the treatment of invasive mold infections in patients with limited or no other treatment options.[10][16][17] An open-label Phase 2b study has shown promising results in patients with infections caused by Aspergillus spp., Lomentospora prolificans, Scedosporium spp., and Coccidioides spp.[17] The ongoing Phase III clinical trial will further elucidate its clinical efficacy and safety profile.[1] The potent and targeted activity of this compound against a range of difficult-to-treat molds positions it as a valuable future addition to the antifungal armamentarium.
References
- 1. The Role of this compound in the Treatment of Filamentous Fungal Infections: A Review of In Vitro and In Vivo Studies [mdpi.com]
- 2. Review of the Novel Investigational Antifungal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of the Novel Antifungal this compound against Scedosporium and Lomentospora prolificans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Activity of Novel Antifungal this compound against Filamentous Fungi and Comparison to Eight Other Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EUCAST Determination of this compound (F901318) Susceptibility of Mold Species, Method Validation, and MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Anti- Aspergillus activities of this compound at sub-MIC levels during early-stage growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. The Dynamic Influence of this compound (F901318) on the Cell Morphology and Organization of Living Cells of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of this compound (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance profiling of Aspergillus fumigatus to this compound indicates absence of intrinsic resistance and unveils the molecular mechanisms of acquired this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. emjreviews.com [emjreviews.com]
Olorofim (F901318): A Technical Overview of Initial Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olorofim (formerly F901318) is a first-in-class antifungal agent from the orotomide class, currently in clinical development for the treatment of invasive fungal infections (IFIs).[1][2] Its novel mechanism of action, targeting the fungal enzyme dihydroorotate dehydrogenase (DHODH), offers a promising alternative for infections caused by resistant mold pathogens. This document provides an in-depth technical guide to the initial preclinical studies of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing core concepts to support further research and development in the field of antifungal therapeutics.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
This compound exerts its antifungal activity by targeting and inhibiting the fungal dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][3][4][5][6] This inhibition disrupts the production of essential pyrimidines, which are vital building blocks for DNA, RNA, and protein synthesis, ultimately leading to the cessation of fungal growth and cell death.[3][7] this compound's action is fungistatic initially, but becomes a time-dependent fungicidal effect with prolonged exposure.[7] A key advantage of this mechanism is its high selectivity for the fungal enzyme over the human homologue, suggesting a lower potential for target-based toxicity.[8][9] The unique target of this compound means it is not affected by existing resistance mechanisms to other antifungal classes like azoles and polyenes.[1]
In Vitro Activity
This compound has demonstrated potent in vitro activity against a broad spectrum of filamentous fungi, including many species that are resistant to currently available antifungal agents.[1]
Spectrum of Activity
This compound is highly active against various molds and dimorphic fungi. Notably, it shows no activity against yeasts such as Candida and Cryptococcus species, or against members of the Mucorales order.[1]
Quantitative In Vitro Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal pathogens as determined by standardized methodologies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
| Fungal Species | Isolate Type | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Geometric Mean MIC (mg/L) | Reference |
| Aspergillus fumigatus | Wild-Type | 1496 | 0.008 - 0.125 | 0.008 | - | 0.025 - 0.053 | [7][10][11] |
| Aspergillus fumigatus | Azole-Resistant | 276 | - | - | 0.063 - 0.125 | 0.031 - 0.058 | [7] |
| Aspergillus fumigatus sensu lato | Clinical | - | 0.004 - 0.125 | - | - | - | [10] |
| Scedosporium spp. | Clinical | 170 | 0.008 - >2 | - | 0.03 - 0.5 | 0.009 - 0.193 | [12][13] |
| Lomentospora prolificans | Clinical | - | 0.008 - >2 | - | 0.5 | - | [12][14] |
| Coccidioides spp. | Clinical | 59 | ≤0.008 - 0.06 | - | - | 0.011 | [7][15] |
| Dermatophytes | Clinical | - | 0.015 - 0.06 | - | - | - | [16] |
| Talaromyces marneffei | Clinical & Environmental | 32 | 0.0005 - 0.002 | 0.0005 | 0.0005 | - | [17] |
| Fusarium solani | Clinical | - | >1 | - | - | - | [13] |
| Fusarium oxysporum | Clinical | - | >1 | - | - | - | [13] |
Experimental Protocol: Broth Microdilution MIC Testing
The in vitro activity of this compound is typically determined using the broth microdilution method according to CLSI document M38-A3 or EUCAST guidelines.
-
Isolate Preparation: Fungal isolates are cultured on appropriate agar media (e.g., potato dextrose agar) to obtain sufficient conidia. Conidial suspensions are prepared in a sterile saline solution containing a wetting agent (e.g., Tween 80) and adjusted to a specific concentration using a spectrophotometer or hemocytometer.
-
Drug Dilution: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium to achieve the desired final concentrations in the microtiter plates.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.
-
Incubation: The plates are incubated at a controlled temperature (typically 35-37°C) for a specified period (e.g., 48-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control well.
In Vivo Efficacy in Animal Models
This compound has demonstrated significant efficacy in various murine models of invasive fungal infections, leading to improved survival, reduced fungal burden, and favorable changes in biomarkers.
Summary of In Vivo Efficacy Studies
| Animal Model | Infection Model | Fungal Species | Treatment Regimen | Key Outcomes | Reference |
| Neutropenic CD-1 Mice | Systemic Aspergillosis | A. fumigatus, A. nidulans, A. tanneri | 15 mg/kg q8h (IP) | 80-88% survival | [18][19] |
| CGD (gp91-/- phox) Mice | Systemic Aspergillosis | A. fumigatus, A. nidulans, A. tanneri | 15 mg/kg q8h (IP) | 63-88% survival | [19] |
| Neutropenic CD-1 Mice | Systemic Scedosporiosis/Lomentosporiosis | S. apiospermum, P. boydii, L. prolificans | 15 mg/kg q8h (IP) | 80-100% survival | [20] |
| Murine Model | CNS Coccidioidomycosis | C. immitis | 13.3 mg/kg TID | Enhanced survival, reduced brain fungal burden | [15] |
| Guinea Pig Model | Dermatophytosis | Microsporum gypseum | Topical daily | Resolution of skin lesions | [16] |
Experimental Workflow: Murine Model of Systemic Aspergillosis
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a neutropenic murine model of systemic aspergillosis.
Experimental Protocol: Murine Model of Systemic Infection
-
Animal Model: Typically, outbred mice (e.g., CD-1) are used.
-
Immunosuppression: To establish a robust infection, mice are rendered neutropenic through the administration of immunosuppressive agents like cyclophosphamide.
-
Infection: A standardized inoculum of fungal conidia is administered intravenously via the lateral tail vein.
-
Treatment: Treatment with this compound (administered intraperitoneally, intravenously, or orally) or a vehicle control is initiated at a specified time post-infection and continued for a defined duration.
-
Monitoring and Endpoints: Animals are monitored daily for survival and clinical signs of illness. Efficacy is assessed based on survival rates, and for satellite groups, by determining the fungal burden in target organs (e.g., kidneys, brain) through quantitative PCR or colony-forming unit (CFU) counts, as well as histopathological examination.
Pharmacokinetics and Pharmacodynamics (PK/PD)
Preclinical studies have established that the pharmacokinetic/pharmacodynamic (PK/PD) index most closely associated with the efficacy of this compound is the minimum concentration (Cmin) to MIC ratio (Cmin/MIC).[1][15] This suggests that maintaining a trough drug concentration above the MIC of the infecting pathogen is a key determinant of therapeutic success. This compound exhibits a large volume of distribution and high plasma protein binding (>99%).[1]
Resistance
While intrinsic resistance to this compound in susceptible fungal species is rare, acquired resistance has been documented in laboratory settings.[21][22] Resistance is associated with specific point mutations in the pyrE gene, which encodes for DHODH.[21]
Conclusion
The initial preclinical data for this compound (F901318) demonstrate a promising profile for a novel antifungal agent. Its unique mechanism of action, potent in vitro activity against difficult-to-treat molds, and significant in vivo efficacy in relevant animal models underscore its potential to address unmet medical needs in the treatment of invasive fungal infections. Further clinical development is ongoing to fully elucidate its therapeutic role.
References
- 1. Review of the Novel Investigational Antifungal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. doaj.org [doaj.org]
- 5. Invasive Aspergillosis | Review of the novel antifungal drug this compound (F901318) | springermedicine.com [springermedicine.com]
- 6. Review of the novel antifungal drug this compound (F901318) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of this compound in the Treatment of Filamentous Fungal Infections: A Review of In Vitro and In Vivo Studies [mdpi.com]
- 8. f2g.com [f2g.com]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. In vitro activity of this compound against Aspergillus fumigatus sensu lato clinical isolates: activity is retained against isolates showing resistance to azoles and/or amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. The Role of this compound in the Treatment of Filamentous Fungal Infections: A Review of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of this compound against 507 filamentous fungi including antifungal drug-resistant strains at a tertiary laboratory in Australia: 2020-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Orotomide this compound Is Efficacious in an Experimental Model of Central Nervous System Coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Efficacy of this compound (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. In Vivo Efficacy of this compound against Systemic Scedosporiosis and Lomentosporiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Resistance profiling of Aspergillus fumigatus to this compound indicates absence of intrinsic resistance and unveils the molecular mechanisms of acquired this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Olorofim In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of filamentous fungi to Olorofim, a novel antifungal agent. The protocols are based on established methodologies from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).
Introduction
This compound (formerly F901318) is a first-in-class orotomide antifungal that exhibits a novel mechanism of action by inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway.[1][2][3][4][5] This unique target results in potent activity against a broad spectrum of molds, including azole-resistant Aspergillus species, and other difficult-to-treat fungi like Scedosporium species and Lomentospora prolificans.[1][6][7][8] this compound's novel mechanism means there is no cross-resistance with existing antifungal classes.[9] However, it lacks activity against yeasts and Mucorales.[1][3] Accurate in vitro susceptibility testing is crucial for surveillance, clinical management, and drug development.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
This compound selectively targets the fungal dihydroorotate dehydrogenase (DHODH), an enzyme essential for the de novo synthesis of pyrimidines, which are vital components of DNA, RNA, and other cellular molecules.[1][2][3][4] By inhibiting DHODH, this compound depletes the fungal cell of essential pyrimidines, leading to the cessation of growth and, with prolonged exposure, cell death.[2][4]
Caption: this compound's mechanism of action targeting DHODH.
In Vitro Susceptibility Data
This compound has demonstrated potent in vitro activity against a wide range of filamentous fungi. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.
Table 1: this compound MIC Data for Aspergillus Species
| Species | Number of Isolates | MIC Range (mg/L) | Modal MIC (mg/L) | Geometric Mean MIC (mg/L) | Reference |
| Aspergillus fumigatus | 275 | <0.004 - 0.25 | 0.06 | 0.037 | [10] |
| Aspergillus fumigatus | 686 | up to 0.06 | 0.016 | - | [9] |
| Aspergillus flavus | - | - | 0.03 | 0.050 | [10] |
| Aspergillus niger | - | - | 0.03 - 0.06 | 0.052 | [10] |
| Aspergillus terreus | - | 0.008 - 0.03 | - | 0.022 | [10] |
| Cryptic Aspergillus spp. | 150 | - | - | 0.015 - 0.098 (CLSI/EUCAST) | [7] |
| Azole-resistant A. fumigatus | - | 0.004 - 0.03 | - | - | [11] |
Table 2: this compound MIC Data for Other Clinically Relevant Molds
| Species | Number of Isolates | MIC Range (mg/L) | Modal MIC (mg/L) | Geometric Mean MIC (mg/L) | Reference |
| Scedosporium spp. | 36 | up to 0.125 | 0.016 | - | [9] |
| Lomentospora prolificans | 13 | up to 0.125 | - | - | [9] |
| Scedosporium apiospermum | 30 | - | - | <0.130 (EUCAST) / <0.339 (CLSI) | [6] |
| Scedosporium boydii | 30 | - | - | <0.130 (EUCAST) / <0.339 (CLSI) | [6] |
| Lomentospora prolificans | 30 | - | - | 0.115 (EUCAST) / 0.225 (CLSI) | [6] |
| Penicillium/Talaromyces spp. | - | 0.004 - 0.125 | 0.016 | 0.027 | [11] |
| Trichophyton spp. | - | 0.004 - 0.125 | 0.008 | 0.015 | [11] |
| Talaromyces marneffei | 32 | 0.0005 - 0.002 | - | - | [12][13] |
Experimental Protocols
The following are detailed protocols for determining this compound MICs using broth microdilution methods.
Protocol 1: EUCAST E.Def 9.3/9.4 Broth Microdilution Method for Molds
This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) definitive document E.Def 9.3/9.4.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile, 96-well, flat-bottom microtiter plates
-
Fungal isolates for testing
-
Spectrophotometer (optional)
-
Inoculum suspension adjusted to the appropriate density
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in the microtiter plates using RPMI medium to achieve the desired final concentrations (e.g., 8 to 0.008 mg/L).
-
The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Grow the fungal isolates on an appropriate agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20.
-
Adjust the conidial suspension to a final concentration of 0.5 x 10^5 to 2.5 x 10^5 CFU/mL in RPMI medium.
-
-
Inoculation and Incubation:
-
Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35-37°C for 48-72 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth (100% inhibition).
-
For some fungi, a spectrophotometric reading at 530 nm can be used, with the MIC defined as the concentration that shows ≥90% growth inhibition compared to the drug-free control.[9][14]
-
Caption: EUCAST broth microdilution workflow for this compound.
Protocol 2: CLSI M38-A2 Broth Microdilution Method for Filamentous Fungi
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.
Materials:
-
This compound powder
-
DMSO
-
RPMI-1640 medium with L-glutamine and without bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile, 96-well microtiter plates
-
Fungal isolates
-
Spectrophotometer
Procedure:
-
Drug and Plate Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the microtiter plates with RPMI medium to achieve the desired final concentration range.
-
-
Inoculum Preparation:
-
Culture the fungal isolates on potato dextrose agar at 35°C.
-
Prepare a conidial suspension in sterile saline with 0.05% Tween 80.
-
Adjust the inoculum suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer to measure turbidity.
-
-
Inoculation and Incubation:
-
Inoculate each well with 100 µL of the standardized inoculum.
-
Include appropriate quality control strains, a growth control, and a sterility control.
-
Incubate the plates at 35°C for 48-72 hours.
-
-
MIC Endpoint Determination:
-
The MIC is read as the lowest drug concentration at which there is a prominent decrease in turbidity compared to the drug-free growth control. For this compound, this is typically 100% inhibition.
-
Caption: CLSI broth microdilution workflow for this compound.
Resistance Mechanisms
Acquired resistance to this compound in Aspergillus fumigatus has been linked to mutations in the pyrE gene, which encodes the target enzyme, DHODH.[15][16][17] A hotspot for these mutations has been identified at the G119 locus.[15][17] These mutations lead to reduced affinity of this compound for the DHODH enzyme.[15][17]
Quality Control
For quality control, reference strains with known this compound MICs should be included in each batch of tests. Aspergillus fumigatus ATCC 204305 is a commonly used quality control strain for EUCAST testing.[18]
Conclusion
The provided protocols and data offer a comprehensive guide for the in vitro susceptibility testing of this compound. Adherence to standardized methodologies, such as those from EUCAST and CLSI, is essential for obtaining reproducible and comparable results. This information is critical for the ongoing clinical development of this compound and for guiding its potential future use in treating invasive fungal infections.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Review of the Novel Investigational Antifungal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Susceptibility Testing of 1,423 Danish Mold Isolates Obtained in 2018-2019 Confirms Uniform and Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro activity of this compound (F901318) against clinical isolates of cryptic species of Aspergillus by EUCAST and CLSI methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Antifungal Susceptibility Profiles of this compound (Formerly F901318) and Currently Available Systemic Antifungals against Mold and Yeast Phases of Talaromyces marneffei - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Resistance profiling of Aspergillus fumigatus to this compound indicates absence of intrinsic resistance and unveils the molecular mechanisms of acquired this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance profiling of Aspergillus fumigatus to this compound indicates absence of intrinsic resistance and unveils the molecular mechanisms of acquired this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resistance-profiling-of-aspergillus-fumigatus-to-olorofim-indicates-absence-of-intrinsic-resistance-and-unveils-the-molecular-mechanisms-of-acquired-olorofim-resistance - Ask this paper | Bohrium [bohrium.com]
- 18. f2g.com [f2g.com]
Olorofim checkerboard synergy assay with other antifungals
Introduction
Olorofim (formerly F901318) is a novel antifungal agent from the orotomide class, representing a significant advancement in the treatment of invasive fungal infections.[1][2] Its unique mechanism of action involves the inhibition of the fungal enzyme dihydroorotate dehydrogenase (DHODH), which is a critical component of the de novo pyrimidine biosynthesis pathway.[1][2][3] This disruption of DNA and RNA synthesis results in potent activity against a variety of mold species, including Aspergillus, and dimorphic fungi.[1][3] Notably, this compound is effective against some species that are resistant to existing antifungal drugs like azoles and amphotericin B.[1] However, its spectrum is limited, showing no activity against yeasts such as Candida and Cryptococcus, or against members of the Mucorales order.[1]
Given the rise of antifungal resistance and the challenges in treating invasive mold infections, combination therapy is an increasingly important strategy. The checkerboard synergy assay is a standard in vitro method used to evaluate the interaction between two antimicrobial agents. This application note provides a detailed protocol for performing a checkerboard assay to assess the synergistic, indifferent, or antagonistic effects of this compound in combination with other antifungal drugs against clinically relevant molds.
Principle of the Checkerboard Assay
The checkerboard assay involves testing serial dilutions of two drugs, both alone and in all possible combinations, in a microtiter plate format. The resulting pattern of fungal growth inhibition allows for the calculation of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.
Key Concepts and Definitions
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
-
Fractional Inhibitory Concentration (FIC): The MIC of a drug in combination divided by the MIC of the drug alone.
-
Fractional Inhibitory Concentration Index (FICI): The sum of the FICs of the two drugs in a given combination. The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[4]
-
Interpretation of FICI Values:
Reported Interactions of this compound
In vitro studies have revealed varied interactions between this compound and other antifungal classes:
-
Azoles (Mould-Active): Unidirectional antagonism has been observed with voriconazole, posaconazole, and isavuconazole against Aspergillus species, where the MIC of this compound increases in the presence of the azole, while the azole MIC remains largely unaffected.[6][7][8]
-
Amphotericin B: Antagonism has been reported in a single Aspergillus niger strain.[6][7]
-
Caspofungin, Terbinafine, and Fluconazole: Indifference has been the most commonly reported interaction with these agents against Aspergillus species.[6][7]
It is crucial for researchers to empirically determine these interactions for their specific fungal isolates of interest.
Experimental Protocol: this compound Checkerboard Synergy Assay
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) broth microdilution method modified for a checkerboard assay.[6][7]
Materials:
-
This compound powder
-
Second antifungal agent for testing (e.g., voriconazole, amphotericin B, caspofungin)
-
Fungal isolate for testing (e.g., Aspergillus fumigatus)
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Dimethyl sulfoxide (DMSO) for drug stock solutions
-
Sterile distilled water
-
Spectrophotometer
-
Inoculating loop or sterile swabs
-
Vortex mixer
-
Incubator (35-37°C)
-
Multichannel pipette
Procedure:
-
Preparation of Antifungal Stock Solutions:
-
Dissolve this compound and the second antifungal agent in DMSO to create high-concentration stock solutions (e.g., 1280 µg/mL).
-
Further dilutions should be made in RPMI medium.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 5-7 days until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the conidial suspension to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in RPMI medium, verified by spectrophotometry and quantitative plating.
-
-
Checkerboard Plate Setup:
-
Dispense 50 µL of RPMI medium into all wells of a 96-well plate, except for the first column.
-
In the first column (column 1), add 100 µL of the highest concentration of this compound.
-
Perform serial two-fold dilutions of this compound by transferring 50 µL from column 1 to column 2, mixing, and continuing across the plate to column 10. Discard 50 µL from column 10.
-
Columns 11 and 12 will serve as controls.
-
Add the second antifungal agent in decreasing concentrations down the rows (from row A to row G). Add 50 µL of the highest concentration of the second drug to each well in row A (columns 1-11) and perform serial dilutions down to row G.
-
The final plate will have varying concentrations of this compound along the x-axis and the second antifungal along the y-axis.
-
Row H will contain only this compound dilutions (to determine its MIC alone).
-
Column 11 will contain only the second antifungal's dilutions (to determine its MIC alone).
-
Column 12, row H will be the drug-free growth control well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 48-72 hours.
-
-
Reading the Results:
-
Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration showing complete (or near-complete) inhibition of visual growth. For echinocandins like caspofungin, the Minimum Effective Concentration (MEC), characterized by the growth of small, rounded, compact hyphae, is used.
-
Calculate the FICI for each well showing inhibition using the formula mentioned above. The lowest FICI value is reported as the result of the interaction.
-
Data Presentation
The results of a checkerboard assay are best summarized in a table. Below are examples of how to present hypothetical data for different interaction types.
Table 1: Hypothetical Checkerboard Results for this compound and Voriconazole against A. fumigatus
| Interaction Type | This compound MIC Alone (µg/mL) | Voriconazole MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Voriconazole MIC in Combination (µg/mL) | FICI | Interpretation |
| Synergy | 0.06 | 1.0 | 0.015 | 0.25 | 0.5 | Synergistic |
| Indifference | 0.06 | 1.0 | 0.03 | 1.0 | 1.5 | Indifferent |
| Antagonism | 0.06 | 1.0 | 0.24 | 1.0 | 5.0 | Antagonistic |
Table 2: Summary of Published this compound Synergy Studies against Aspergillus spp.
| Combination Agent | Fungal Species | Predominant Interaction | Reference |
| Voriconazole | Aspergillus fumigatus | Antagonism | [6][8] |
| Posaconazole | Aspergillus spp. | Antagonism | [6][7] |
| Isavuconazole | Aspergillus spp. | Antagonism | [6][7] |
| Amphotericin B | Aspergillus niger | Antagonism | [6][7] |
| Caspofungin | Aspergillus spp. | Indifference | [6][7] |
| Terbinafine | Aspergillus spp. | Indifference | [6][7] |
Visualizations
Caption: Mechanism of action of this compound via inhibition of DHODH.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Logical relationship for FICI value interpretation.
References
- 1. Review of the Novel Investigational Antifungal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Checkerboard array synergy testing. [bio-protocol.org]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Antagonistic in vitro interaction between this compound and voriconazole against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Olorofim: Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Olorofim and comprehensive protocols for its preparation and use in various in vitro antifungal experiments.
This compound: Overview and Mechanism of Action
This compound (formerly F901318) is a novel antifungal agent belonging to the orotomide class. It exhibits potent activity against a wide range of filamentous fungi, including azole-resistant strains of Aspergillus. This compound's unique mechanism of action involves the inhibition of the fungal enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway. By blocking this pathway, this compound disrupts the synthesis of essential building blocks for DNA, RNA, and cell wall components, ultimately leading to fungal cell death.
Solubility of this compound
This compound is a hydrophobic compound with limited aqueous solubility. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution, which is then further diluted in the appropriate culture medium.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (100.29 mM)[1] | Sonication is recommended to facilitate dissolution.[1] Some sources report solubility up to 100 mg/mL with sonication.[2][3][4] |
| Water | 0.0142 mg/mL (Predicted)[5] |
Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][2] Stock solutions in DMSO should be stored at -80°C for up to 1 year to maintain stability.[1]
Preparation of this compound for In Vitro Experiments
The following is a general workflow for preparing this compound for use in in vitro antifungal susceptibility testing.
Caption: Workflow for this compound solution preparation.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI and EUCAST)
This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0
-
Sterile, 96-well flat-bottom microtiter plates
-
Fungal isolates for testing
-
Sterile, saline (0.85%) with 0.05% Tween 80
-
Spectrophotometer or plate reader (optional)
-
Humidified incubator
Protocol:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound in 100% DMSO at a concentration of 1.6 mg/mL (or a suitable concentration based on the expected MIC range).
-
Vortex and/or sonicate to ensure complete dissolution.
-
This stock solution can be stored in aliquots at -80°C.
-
-
Preparation of Fungal Inoculum:
-
Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at the appropriate temperature until sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.5-5 x 10^6 conidia/mL using a hemocytometer or spectrophotometer.
-
Dilute this suspension 1:50 in RPMI 1640 medium to obtain the final inoculum concentration.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI 1640 medium to wells 2 through 11 of a 96-well plate.
-
Prepare a starting concentration of this compound by diluting the stock solution in RPMI 1640. For example, to achieve a final starting concentration of 16 µg/mL, add a calculated volume of the 1.6 mg/mL stock to RPMI 1640.
-
Add 200 µL of this starting this compound dilution to well 1.
-
Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug). Well 12 can be used as a sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL. The final concentration of this compound will range from your starting concentration down to a fraction of that. The final DMSO concentration should not exceed 1%.
-
Seal the plates or use a lid to prevent evaporation and incubate at 35-37°C for 24-72 hours, depending on the growth rate of the fungus.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥90%) compared to the drug-free growth control.
-
The endpoint can be determined visually or by using a spectrophotometer to measure optical density.
-
Signaling Pathway
This compound targets the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.
Caption: this compound's inhibition of the DHODH enzyme.
References
Application Notes and Protocols for Olorofim Testing in Murine Models of Invasive Aspergillosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invasive aspergillosis (IA) is a life-threatening fungal infection, primarily affecting immunocompromised individuals, with high mortality rates.[1] Aspergillus fumigatus is the most common causative agent.[1] The emergence of antifungal resistance necessitates the development of novel therapeutic agents. Olorofim (formerly F901318) is a first-in-class antifungal agent from the orotomide class that presents a promising new treatment option.[2][3][4] Its novel mechanism of action involves the inhibition of the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, thus disrupting DNA and RNA synthesis and inhibiting fungal growth.[2][4][5] This document provides detailed application notes and protocols for the use of murine models to evaluate the in vivo efficacy of this compound against invasive aspergillosis.
Murine Models of Invasive Aspergillosis
The choice of murine model is critical for accurately assessing the efficacy of antifungal agents. Key variables include the mouse strain, the method of immunosuppression, the route of infection, and the Aspergillus strain used.[1]
Commonly Used Mouse Strains:
-
CD-1
-
BALB/c
-
C57BL/6
Immunosuppression Regimens: To render mice susceptible to Aspergillus infection, various immunosuppressive regimens are employed, often mimicking the conditions of at-risk patient populations.[6][7] The most common methods involve the use of corticosteroids and/or cytotoxic agents like cyclophosphamide to induce neutropenia.[1][7][8]
Infection Routes:
-
Intranasal/Inhalational: This route mimics the natural route of infection in humans, where airborne conidia are inhaled into the lungs.[1][9]
-
Intravenous (Tail Vein): This route leads to a disseminated infection and is often used to study extrapulmonary manifestations of aspergillosis.[6][10]
Aspergillus Strains: A wide variety of A. fumigatus strains have been used in murine models.[1] The choice of strain can influence virulence and disease presentation.[11][12] Common laboratory strains include AF293 and CEA10.[1][13] It is also crucial to consider testing against azole-resistant strains to evaluate the efficacy of new compounds like this compound.[2][3]
This compound Efficacy Data in Murine Models
This compound has demonstrated potent activity in various murine models of invasive aspergillosis, including those with profound neutropenia and Chronic Granulomatous Disease (CGD).[3][10] Its efficacy has been shown against both wild-type and azole-resistant Aspergillus species.[2][3][14]
Table 1: Summary of this compound Efficacy in a Neutropenic Murine Model of Invasive Aspergillosis
| Parameter | A. fumigatus | A. nidulans | A. tanneri | Control (PBS) | Reference |
| Survival Rate (Day 10) | 81% | 88% | 80% | <10% | [10] |
| Treatment Regimen | 15 mg/kg q8h IP | 15 mg/kg q8h IP | 15 mg/kg q8h IP | PBS | [10] |
| Mouse Model | Neutropenic CD-1 | Neutropenic CD-1 | Neutropenic CD-1 | Neutropenic CD-1 | [10] |
| Infection Route | Intravenous | Intravenous | Intravenous | Intravenous | [10] |
Table 2: Summary of this compound Efficacy in a CGD Murine Model of Invasive Aspergillosis
| Parameter | A. fumigatus | A. nidulans | A. tanneri | Control (PBS) | Reference |
| Survival Rate (Day 10) | 88% | 75% | 63% | <40% | [10] |
| Treatment Regimen | 15 mg/kg q8h IP | 15 mg/kg q8h IP | 15 mg/kg q8h IP | PBS | [10] |
| Mouse Model | CGD (gp91-/- phox) | CGD (gp91-/- phox) | CGD (gp91-/- phox) | CGD (gp91-/- phox) | [10] |
| Infection Route | Intranasal | Intranasal | Intranasal | Intranasal | [10] |
Experimental Protocols
Protocol 1: Neutropenic Murine Model of Disseminated Invasive Aspergillosis
This protocol describes a model of disseminated aspergillosis in neutropenic mice, suitable for evaluating the efficacy of this compound.
Materials:
-
Female CD-1 mice (6-8 weeks old)
-
Aspergillus fumigatus strain (e.g., AF293)
-
Potato Dextrose Agar (PDA) plates
-
Sterile 0.05% Tween 80 in saline
-
Cyclophosphamide
-
Cortisone Acetate
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS)
-
Hemocytometer
Procedure:
-
Fungal Culture and Inoculum Preparation: a. Culture A. fumigatus on PDA plates for 5-7 days at 37°C. b. Harvest conidia by flooding the plate with sterile 0.05% Tween 80 in saline and gently scraping the surface. c. Filter the conidial suspension through sterile gauze to remove hyphal fragments. d. Wash the conidia twice with sterile saline by centrifugation. e. Resuspend the conidia in sterile saline and count using a hemocytometer. f. Adjust the final concentration to 1 x 10^7 conidia/mL.
-
Immunosuppression: a. Administer cyclophosphamide (150 mg/kg) intraperitoneally (IP) on days -4, -1, and +2 relative to infection.[7][15] b. Administer cortisone acetate (250 mg/kg) subcutaneously (SC) on day -2 relative to infection.[9][16]
-
Infection: a. On day 0, infect mice by injecting 100 µL of the conidial suspension (1 x 10^6 conidia/mouse) via the lateral tail vein.
-
This compound Treatment: a. Prepare this compound solution in a suitable vehicle (e.g., PBS). b. Begin treatment 24 hours post-infection. c. Administer this compound (e.g., 15 mg/kg) intraperitoneally every 8 hours (q8h) for a specified duration (e.g., 7-10 days).[10] d. A control group should receive the vehicle (PBS) on the same schedule.
-
Monitoring and Endpoints: a. Monitor mice daily for signs of morbidity (e.g., weight loss, lethargy, ruffled fur). b. The primary endpoint is typically survival over a 14-21 day period. c. Secondary endpoints can include fungal burden in organs (e.g., kidneys, brain, lungs) at the end of the study, determined by quantitative PCR (qPCR) or colony-forming unit (CFU) counts. d. Serum galactomannan levels can also be measured as a biomarker of fungal burden.[5]
Protocol 2: Inhalational Model of Invasive Pulmonary Aspergillosis
This protocol establishes a pulmonary infection that more closely mimics the natural route of infection in humans.
Materials:
-
Same as Protocol 1
-
Inhalation exposure system/aerosol chamber
Procedure:
-
Fungal Culture and Inoculum Preparation: a. Prepare the conidial suspension as described in Protocol 1.
-
Immunosuppression: a. Follow the same immunosuppression regimen as in Protocol 1.[7][9]
-
Infection: a. On day 0, place the immunosuppressed mice in an aerosol chamber. b. Aerosolize a defined concentration of the conidial suspension (e.g., 1 x 10^8 conidia/mL) for a specified duration (e.g., 1 hour) to achieve a desired lung deposition (e.g., 1 x 10^3 to 3 x 10^3 conidia).[9]
-
This compound Treatment: a. Administer this compound as described in Protocol 1.
-
Monitoring and Endpoints: a. Monitor mice as described in Protocol 1. b. Primary endpoint is survival. c. Secondary endpoints include lung fungal burden (CFU or qPCR), histopathology of the lungs, and bronchoalveolar lavage (BAL) fluid analysis for inflammatory markers.
Visualizations
Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and fungal growth.
Caption: Workflow for testing this compound efficacy in murine models of invasive aspergillosis.
References
- 1. Frontiers | Rodent Models of Invasive Aspergillosis due to Aspergillus fumigatus: Still a Long Path toward Standardization [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Efficacy of this compound (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Review of the Novel Investigational Antifungal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The Pathogenesis of Fatal Outcome in Murine Pulmonary Aspergillosis Depends on the Neutrophil Depletion Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. biorxiv.org [biorxiv.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Review of the Novel Investigational Antifungal this compound [mdpi.com]
- 15. Frontiers | Dynamic Immune Cell Recruitment After Murine Pulmonary Aspergillus fumigatus Infection under Different Immunosuppressive Regimens [frontiersin.org]
- 16. niaid.nih.gov [niaid.nih.gov]
Application Notes and Protocols for Olorofim Pharmacokinetic and Pharmacodynamic Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of olorofim, a novel orotomide antifungal agent. The accompanying protocols offer detailed methodologies for replicating key in vivo experiments in various animal models.
Introduction to this compound
This compound (formerly F901318) is a first-in-class antifungal drug that inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway.[1][2] This mechanism of action is distinct from existing antifungal agents, making this compound a promising candidate for treating infections caused by resistant fungal pathogens.[1][2] By blocking pyrimidine synthesis, this compound disrupts DNA and RNA synthesis, ultimately inhibiting fungal growth and proliferation.[2][3][4] It has demonstrated potent activity against a broad range of filamentous fungi, including Aspergillus species (including azole-resistant strains), Scedosporium species, Lomentospora prolificans, and dimorphic fungi such as Coccidioides species.[5][6]
Data Presentation: Pharmacokinetics and Efficacy
Pharmacokinetic Parameters of this compound in Mice
The pharmacokinetic profile of this compound has been characterized in CD-1 mice following single intraperitoneal administrations. The key parameters are summarized in the table below.
| Dose (mg/kg) | Cmax (mg/L) | AUC0–8 (mg·h/L) | Tmax (h) |
| 2.5 | 1.2 ± 0.3 | 4.5 ± 0.9 | 0.5 |
| 5 | 2.5 ± 0.6 | 9.8 ± 2.1 | 0.5 |
| 10 | 4.8 ± 1.1 | 20.1 ± 4.5 | 1 |
| 15 | 6.9 ± 1.5 | 30.2 ± 6.8 | 1 |
| 20 | 8.9 ± 2.0 | 41.5 ± 9.3 | 1 |
Data sourced from studies in cyclophosphamide-immunosuppressed, infected female CD-1 mice. Values are presented as mean ± standard deviation.
In Vivo Efficacy of this compound in Murine Models of Invasive Fungal Infections
This compound has demonstrated significant efficacy in various murine models of invasive fungal infections. The following table summarizes the survival outcomes in neutropenic and chronic granulomatous disease (CGD) mouse models.
| Animal Model | Fungal Pathogen | This compound Treatment Regimen | Survival Rate (%) | Control Survival Rate (%) |
| Neutropenic CD-1 Mice | Aspergillus fumigatus | 15 mg/kg IP q8h for 9 days | 81 | <10 |
| Neutropenic CD-1 Mice | Aspergillus nidulans | 15 mg/kg IP q8h for 9 days | 88 | <10 |
| Neutropenic CD-1 Mice | Aspergillus tanneri | 15 mg/kg IP q8h for 9 days | 80 | <10 |
| CGD (gp91-/- phox) Mice | Aspergillus fumigatus | 15 mg/kg IP q8h for 9 days | 88 | <40 |
| CGD (gp91-/- phox) Mice | Aspergillus nidulans | 15 mg/kg IP q8h for 9 days | 75 | <40 |
| CGD (gp91-/- phox) Mice | Aspergillus tanneri | 15 mg/kg IP q8h for 9 days | 63 | <40 |
| Neutropenic CD-1 Mice | Scedosporium apiospermum | 15 mg/kg IP q8h for 9 days | 80 | <20 |
| Neutropenic CD-1 Mice | Pseudallescheria boydii | 15 mg/kg IP q8h for 9 days | 100 | <20 |
| Neutropenic CD-1 Mice | Lomentospora prolificans | 15 mg/kg IP q8h for 9 days | 100 | <20 |
IP: Intraperitoneal; q8h: every 8 hours. Survival was typically assessed at 10 days post-infection.
In Vivo Efficacy of this compound in a Guinea Pig Model of Dermatophytosis
This compound has also been evaluated for topical efficacy in a guinea pig model of dermatophytosis caused by Microsporum gypseum.
| Treatment Group | Administration | Outcome |
| This compound | Topical, 10 µ g/lesion , daily for 7 days | Resolution of skin lesions and normal hair growth |
| Clotrimazole | Topical | Resolution of skin lesions and normal hair growth |
| Vehicle Control (PEG300) | Topical | Persistent alopecia and skin lesions |
Note: Systemic pharmacokinetic data for this compound in guinea pigs is not currently available in the public domain.
Experimental Protocols
Protocol 1: Murine Model of Invasive Aspergillosis and Efficacy Testing
This protocol describes the establishment of a neutropenic mouse model of invasive aspergillosis and the subsequent evaluation of this compound efficacy.
1. Animal Model and Immunosuppression:
-
Use female CD-1 or ICR mice (6-8 weeks old).
-
Induce neutropenia by intraperitoneal injection of cyclophosphamide. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
-
Confirm neutropenia (neutrophil count <100 cells/µL) by analyzing blood samples from a satellite group of animals.
2. Fungal Inoculum Preparation:
-
Culture the desired Aspergillus species on potato dextrose agar for 5-7 days at 37°C.
-
Harvest conidia by washing the agar surface with sterile saline containing 0.05% Tween 80.
-
Filter the conidial suspension through sterile gauze to remove hyphal fragments.
-
Wash the conidia twice with sterile saline by centrifugation.
-
Resuspend the conidia in sterile saline and adjust the concentration using a hemocytometer.
3. Infection:
-
On day 0, infect the neutropenic mice with the prepared Aspergillus conidial suspension via intravenous (tail vein) or intranasal administration, depending on the desired infection model (disseminated or pulmonary). The typical inoculum size is 1 x 10^5 to 1 x 10^6 conidia per mouse.
4. This compound Treatment:
-
Prepare this compound for administration (e.g., in a suitable vehicle for intraperitoneal or oral administration).
-
Initiate treatment at a defined time point post-infection (e.g., 2 hours).
-
Administer the desired dose of this compound at the specified frequency and for the determined duration (e.g., 15 mg/kg IP every 8 hours for 9 days).
-
Include a vehicle control group and potentially a positive control group with a known antifungal agent.
5. Efficacy Endpoints:
-
Survival: Monitor the mice daily for a specified period (e.g., 14-21 days) and record mortality.
-
Fungal Burden: At selected time points, euthanize a subset of mice and harvest organs (e.g., kidneys, lungs, brain).
- Colony-Forming Unit (CFU) Assay: Homogenize the organs in sterile saline, perform serial dilutions, and plate on appropriate agar medium. Incubate and count the resulting colonies.
- Quantitative PCR (qPCR): Extract total DNA from the homogenized tissues. Perform qPCR using primers and probes specific for a fungal gene (e.g., 18S rRNA) to quantify the fungal DNA load.
-
Histopathology: Fix organ tissues in formalin, embed in paraffin, section, and stain with Gomori's methenamine silver (GMS) or periodic acid-Schiff (PAS) to visualize fungal elements and tissue damage.
Protocol 2: Pharmacokinetic Study of this compound in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.
1. Animal Model:
-
Use female CD-1 mice (4-5 weeks old).
2. This compound Administration:
-
Administer a single dose of this compound via the desired route (e.g., intraperitoneal or oral).
3. Blood Sampling:
-
Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.
-
For each time point, use a separate group of mice (typically 2-3 mice per time point).
-
Collect blood via a suitable method (e.g., retro-orbital sinus, cardiac puncture) into tubes containing an anticoagulant (e.g., heparin).
4. Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
5. Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
6. Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
- Maximum plasma concentration (Cmax)
- Time to reach Cmax (Tmax)
- Area under the concentration-time curve (AUC)
- Half-life (t1/2)
- Clearance (CL)
- Volume of distribution (Vd)
Visualizations
Caption: Mechanism of action of this compound in the fungal pyrimidine biosynthesis pathway.
Caption: Experimental workflow for pharmacokinetic and pharmacodynamic studies of this compound.
References
- 1. Efficacy of this compound (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are A.fumigatus DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Dynamic Influence of this compound (F901318) on the Cell Morphology and Organization of Living Cells of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of this compound in the Treatment of Filamentous Fungal Infections: A Review of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing an Olorofim-Resistant Fungal Strain in the Laboratory
Introduction
Olorofim (formerly F901318) is a novel antifungal agent belonging to the orotomide class.[1][2][3] It exhibits a unique mechanism of action by targeting the fungal enzyme dihydroorotate dehydrogenase (DHODH), which is a critical component of the de novo pyrimidine biosynthesis pathway.[2][3][4][5] This pathway is essential for the synthesis of DNA and RNA.[4] this compound has demonstrated potent activity against a range of filamentous fungi, including azole-resistant strains of Aspergillus fumigatus.[1][4][6][7] However, as with any antimicrobial agent, the emergence of resistance is a concern. In the laboratory, resistance to this compound in A. fumigatus has been associated with specific point mutations in the pyrE gene, which encodes DHODH.[1][4]
These application notes provide a detailed protocol for the in vitro generation of this compound-resistant fungal strains, specifically focusing on Aspergillus fumigatus. The described methods are essential for researchers studying resistance mechanisms, evaluating the fitness costs associated with resistance, and for the development of new antifungal strategies.
Principles of Resistance Development
The development of resistance to this compound in the laboratory setting is typically achieved through spontaneous mutation and selection. By exposing a large population of fungal conidia to a selective pressure, in this case, a specific concentration of this compound, rare mutants with reduced susceptibility can be isolated. The frequency of resistance development for this compound has been shown to be higher than for voriconazole but lower than for itraconazole in A. fumigatus.[1] The primary mechanism of acquired resistance is the alteration of the drug's target protein, DHODH, due to mutations in the pyrE gene, with a notable hotspot at the G119 locus.[1][8]
Data Presentation
Table 1: this compound Minimum Inhibitory Concentrations (MICs) for Susceptible and Resistant Aspergillus fumigatus Strains
| Strain Type | This compound MIC Range (mg/L) | Key Gene and Mutation | Reference |
| Wild-Type (Susceptible) | 0.008 - 0.062 | pyrE (Wild-Type) | [7] |
| Resistant (Lab-generated) | > 8 | pyrE (e.g., G119C, G119V) | [1] |
Table 2: Frequency of Acquired Resistance to this compound and Other Azoles in Aspergillus fumigatus
| Antifungal Agent | Concentration for Selection (mg/L) | Frequency of Resistance | Reference |
| This compound | 0.5 | Higher than voriconazole | [1] |
| Voriconazole | 4 | Lower than this compound and itraconazole | [1] |
| Itraconazole | 8 | Higher than this compound | [1] |
Experimental Protocols
Protocol 1: In Vitro Generation of this compound-Resistant Aspergillus fumigatus
This protocol describes the method for selecting this compound-resistant mutants of A. fumigatus by plating a high concentration of conidia on agar medium containing a selective concentration of this compound.
Materials:
-
Wild-type Aspergillus fumigatus strain (e.g., ATCC 204305)
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) plates
-
RPMI 1640 agar medium with MOPS buffer
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline with 0.05% Tween 80
-
Hemocytometer or spectrophotometer
-
Sterile spreaders
-
Incubator (37°C)
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow the wild-type A. fumigatus strain on a PDA or SDA plate at 37°C for 5-7 days until sporulation is abundant.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile spreader.
-
Filter the conidial suspension through sterile cheesecloth or glass wool to remove hyphal fragments.
-
Wash the conidia twice by centrifugation and resuspension in sterile saline.
-
Count the conidia using a hemocytometer or determine the concentration using a spectrophotometer to prepare a final suspension of 107 to 109 conidia/mL.
-
-
Preparation of this compound-Containing Agar Plates:
-
Prepare RPMI 1640 agar medium according to the manufacturer's instructions.
-
Autoclave and cool the medium to 45-50°C.
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the molten agar to a final concentration of 0.5 mg/L. Ensure the final concentration of DMSO does not exceed 1% (v/v). Also prepare control plates with DMSO only.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
-
Selection of Resistant Mutants:
-
Spread 100 µL of the conidial suspension (containing 106 to 108 conidia) onto the surface of the RPMI agar plates containing this compound.
-
Also, plate a dilution of the conidial suspension on control plates (without this compound) to determine the initial viable count.
-
Incubate the plates at 37°C for 5-7 days.
-
-
Isolation and Confirmation of Resistant Colonies:
-
Monitor the plates daily for the appearance of colonies on the this compound-containing medium.
-
Isolate individual colonies that grow on the selective medium and subculture them onto fresh this compound-containing plates to confirm their resistant phenotype.
-
Further subculture the confirmed resistant colonies on drug-free medium for further characterization.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is for determining the MIC of this compound against the parental and putative resistant fungal strains using the broth microdilution method, following CLSI or EUCAST guidelines.
Materials:
-
Parental (wild-type) and putative resistant A. fumigatus strains
-
RPMI 1640 broth with MOPS buffer
-
This compound
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Fungal Inoculum:
-
Prepare a conidial suspension as described in Protocol 1 and adjust the concentration to 1-5 x 106 conidia/mL.
-
Further dilute this suspension in RPMI 1640 broth to achieve a final inoculum concentration of 0.4-5 x 104 conidia/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a 2-fold serial dilution of this compound in RPMI 1640 broth in a 96-well plate. The final concentration range should typically span from 0.008 to 16 mg/L.
-
Include a drug-free well (growth control) and a well with medium only (sterility control).
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well containing the this compound dilutions and the growth control well.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth. For this compound, this is typically a fungistatic effect.
-
Alternatively, the endpoint can be determined spectrophotometrically by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is then defined as the lowest drug concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the drug-free control.
-
Protocol 3: Molecular Characterization of Resistant Strains
This protocol outlines the steps for identifying mutations in the pyrE gene of the this compound-resistant strains.
Materials:
-
Genomic DNA extraction kit for fungi
-
PCR primers specific for the A. fumigatus pyrE gene
-
Taq DNA polymerase and PCR reagents
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction:
-
Grow the parental and resistant A. fumigatus strains in liquid medium (e.g., Potato Dextrose Broth) at 37°C for 48 hours.
-
Harvest the mycelia by filtration and extract genomic DNA using a commercially available kit according to the manufacturer's instructions.
-
-
PCR Amplification of the pyrE Gene:
-
Design primers to amplify the entire coding sequence of the pyrE gene.
-
Perform PCR using the extracted genomic DNA as a template. The PCR conditions (annealing temperature, extension time) should be optimized based on the primers used.
-
-
DNA Sequencing:
-
Visualize the PCR product on an agarose gel to confirm the correct size.
-
Purify the PCR product and send it for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the DNA sequences of the pyrE gene from the resistant strains with the sequence from the parental (wild-type) strain to identify any nucleotide substitutions, insertions, or deletions.
-
Translate the nucleotide sequences to amino acid sequences to determine if the identified mutations result in amino acid changes in the DHODH protein.
-
Visualizations
Diagram 1: Experimental Workflow for Generating this compound-Resistant Fungi
Caption: Workflow for generating and characterizing this compound-resistant fungi.
Diagram 2: this compound Mechanism of Action and Resistance
Caption: this compound inhibits DHODH; resistance arises from pyrE mutations.
References
- 1. Resistance profiling of Aspergillus fumigatus to this compound indicates absence of intrinsic resistance and unveils the molecular mechanisms of acquired this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the Novel Investigational Antifungal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of this compound (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Resistance profiling of Aspergillus fumigatus to this compound indicates absence of intrinsic resistance and unveils the molecular mechanisms of acquired this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Antifungal Efficacy: In Vivo Imaging Techniques to Assess Olorofim's Potency
For Immediate Release
[City, State] – [Date] – As the threat of invasive fungal infections grows, particularly from drug-resistant strains of Aspergillus, researchers are increasingly turning to advanced in vivo imaging techniques to accelerate the development of novel antifungals. Olorofim (formerly F901318), a first-in-class orotomide antifungal, has shown significant promise. This application note details protocols for utilizing bioluminescence and Positron Emission Tomography (PET) imaging to non-invasively monitor and quantify the efficacy of this compound in preclinical models of invasive aspergillosis.
Introduction to this compound and the Need for Advanced Preclinical Assessment
This compound represents a significant advancement in antifungal therapy, acting via a novel mechanism: the inhibition of the fungal enzyme dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis.[1][2][3] This mechanism confers potent activity against a range of filamentous fungi, including azole-resistant Aspergillus species.[1][3] Traditional methods for assessing antifungal efficacy in animal models, such as survival studies and endpoint tissue fungal burden analysis (e.g., colony-forming units or qPCR), provide critical data but lack the ability to offer a real-time, longitudinal assessment of the drug's effect on the pathogen within a living host.
In vivo imaging techniques, such as bioluminescence imaging (BLI) and Positron Emission Tomography (PET), overcome these limitations by enabling the visualization and quantification of fungal burden and metabolic activity throughout the course of infection and treatment.[4][5] This allows for a more dynamic and detailed understanding of a drug's pharmacodynamics and its impact on the infection.
Key In Vivo Imaging Modalities for Assessing this compound Efficacy
Bioluminescence Imaging (BLI)
Bioluminescence imaging is a highly sensitive technique that relies on the genetic modification of the pathogen to express a luciferase enzyme.[4][5] When the substrate, D-luciferin, is administered to the infected animal, the luciferase-expressing fungi emit light, which can be detected and quantified by a specialized camera. The intensity of the light signal is directly proportional to the number of viable fungal cells, providing a real-time readout of the fungal burden.[4]
Positron Emission Tomography (PET)
PET is a nuclear imaging technique that provides three-dimensional images of metabolic processes in the body.[6] For fungal infections, radiotracers such as 18F-fluorodeoxyglucose (18F-FDG) are commonly used.[6] Fungi, being metabolically active, show high uptake of this glucose analog, allowing for the visualization of infected tissues.[6] While highly sensitive, 18F-FDG is not specific to fungal infections, as it is also taken up by inflammatory and tumor cells. Newer, more fungus-specific PET tracers are in development to address this limitation.[1]
Data Presentation: this compound Efficacy in Preclinical Models
While direct quantitative data from in vivo imaging studies of this compound are not extensively published in tabular format, the efficacy of the drug has been well-documented through survival rates and reductions in fungal burden measured by other means. These outcomes are qualitatively supported by imaging data showing reduced fungal presence.
| Preclinical Model | Infecting Organism | This compound Treatment Regimen | Primary Efficacy Endpoint | Control Group Outcome | This compound-Treated Group Outcome | Reference |
| Neutropenic CD-1 Mice | Aspergillus fumigatus | 15 mg/kg intraperitoneally every 8 hours for 9 days | 10-day survival | <10% survival | 81% survival | [7][8] |
| Neutropenic CD-1 Mice | Aspergillus nidulans | 15 mg/kg intraperitoneally every 8 hours for 9 days | 10-day survival | <10% survival | 88% survival | [7][8] |
| Chronic Granulomatous Disease (CGD) Mice | Aspergillus fumigatus | 15 mg/kg intraperitoneally every 8 hours for 9 days | 10-day survival | <10% survival | 63% survival | [7][8] |
| Guinea Pig Model | Microsporum gypseum | Topical application daily for 7 days | Resolution of skin lesions | Persistent lesions | Lesions resolved, normal hair growth | [9] |
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action
References
- 1. Assessment of Efficacy of Antifungals against Aspergillus fumigatus: Value of Real-Time Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Bioluminescence to Image Candida glabrata Urinary Tract Infections in Mice. | Semantic Scholar [semanticscholar.org]
- 3. Review of the Novel Investigational Antifungal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of efficacy of antifungals against Aspergillus fumigatus: value of real-time bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioluminescence Imaging, a Powerful Tool to Assess Fungal Burden in Live Mouse Models of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of PET in Monitoring Therapy in Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound Effectively Eradicates Dermatophytes In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Olorofim Dose-Fractionation Studies in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and findings from murine dose-fractionation studies of Olorofim (formerly F901318), a novel orotomide antifungal agent. The protocols and data presented are intended to guide researchers in designing and interpreting in vivo efficacy studies for this new class of antifungals.
Mechanism of Action
This compound represents a new class of antifungals, the orotomides, which exhibit a distinct mechanism of action by inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3][4] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway.[1][2][3] By targeting DHODH, this compound disrupts the synthesis of pyrimidines, which are essential for the production of DNA, RNA, and other cellular components, ultimately leading to fungal cell death.[3][5] This novel mechanism makes it a promising candidate against fungal species that are resistant to currently available therapies, such as azoles.[1][2][6]
Caption: this compound's mechanism of action via DHODH inhibition.
Summary of In Vivo Efficacy and Dose-Fractionation Studies
Dose-fractionation studies in murine models of invasive aspergillosis have been crucial in elucidating the pharmacodynamic (PD) properties of this compound. These studies have consistently demonstrated that the efficacy of this compound is time-dependent.[6] More frequent dosing regimens lead to improved survival and greater reductions in fungal burden, as measured by galactomannan (GM) levels and quantitative PCR.[6][7][8] The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with the observed efficacy of this compound is the ratio of the minimum total plasma concentration to the minimum inhibitory concentration (Cmin/MIC).[7][8]
Quantitative Data from Murine Studies
The following tables summarize the key quantitative findings from various this compound studies in murine models.
Table 1: Efficacy of this compound in a Neutropenic Murine Model of Invasive Aspergillosis
| Fungal Species | Mouse Model | This compound Dose | Treatment Duration | Survival Rate (Day 10) | Reference |
| Aspergillus fumigatus | Neutropenic CD-1 | 15 mg/kg q8h (IP) | 9 days | 81% (vs. <10% in control) | [1][2][7] |
| Aspergillus nidulans | Neutropenic CD-1 | 15 mg/kg q8h (IP) | 9 days | 88% (vs. <10% in control) | [1][2][7] |
| Aspergillus tanneri | Neutropenic CD-1 | 15 mg/kg q8h (IP) | 9 days | 80% (vs. <10% in control) | [1][2][7] |
Table 2: Efficacy of this compound in a Chronic Granulomatous Disease (CGD) Murine Model of Invasive Aspergillosis
| Fungal Species | Mouse Model | This compound Dose | Treatment Duration | Survival Rate (Day 10) | Reference |
| Aspergillus fumigatus | CGD (gp91phox-/-) | 15 mg/kg q8h (IP) | 9 days | 88% (vs. <40% in control) | [7][9] |
| Aspergillus nidulans | CGD (gp91phox-/-) | 15 mg/kg q8h (IP) | 9 days | 75% (vs. <40% in control) | [7][9] |
| Aspergillus tanneri | CGD (gp91phox-/-) | 15 mg/kg q8h (IP) | 9 days | 63% (vs. <10% in control) | [7][9] |
Table 3: Pharmacodynamic Target for this compound Efficacy
| PK/PD Index | Target Value | Associated Outcome | Fungal Species | Reference |
| Cmin/MIC | 9.1 | Efficacy against triazole-susceptible and -resistant strains | Aspergillus fumigatus | [1] |
| Cmin/MIC | ~10 | Total suppression of serum galactomannan | Aspergillus flavus | [10] |
| Cmin/MIC | 9-19 | Reductions in galactomannan and improved survival | Aspergillus flavus | [8] |
| Cmin/MIC | 13.38 | 27% reduction in serum galactomannan | Aspergillus flavus | [10] |
Experimental Protocols
The following are detailed protocols for conducting this compound dose-fractionation studies in murine models, based on published literature.
Protocol 1: Immunosuppression and Infection in a Neutropenic Murine Model
This protocol describes the induction of neutropenia and subsequent infection to establish invasive aspergillosis.
Caption: Workflow for establishing a neutropenic murine model of IA.
Materials:
-
CD-1 mice
-
Cyclophosphamide
-
Aspergillus spp. conidia (e.g., A. fumigatus, A. nidulans, A. tanneri)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for this compound (e.g., DMSO, PEG 400, HPBCD solution)
Procedure:
-
Immunosuppression: To induce neutropenia, administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[11]
-
Infection: On day 0, infect the neutropenic mice via the tail vein with a suspension of Aspergillus conidia. The inoculum size should be adjusted to achieve a desired lethal dose (e.g., 90% lethal dose).[11] For example, 1 x 104 conidia/mouse for A. fumigatus, 2 x 104 conidia/mouse for A. nidulans, and 1 x 106 conidia/mouse for A. tanneri.[9]
-
Treatment Initiation: Begin this compound treatment at a specified time post-infection, typically 6 hours.[7][9]
-
Dosing Regimen: Administer this compound via the desired route (e.g., intraperitoneally). For dose-fractionation studies, the total daily dose is kept constant while the dosing interval is varied (e.g., 24 mg/kg once daily, 12 mg/kg every 12 hours, 8 mg/kg every 8 hours).
-
Monitoring and Endpoints: Monitor the survival of the mice daily for a specified period (e.g., 10 days).[1][2][7] Collect blood samples at various time points to measure serum galactomannan levels.[1][7][10] At the end of the study, or at predetermined time points, euthanize a subset of animals to determine the fungal burden in target organs (e.g., kidneys, lungs) by quantitative PCR or colony-forming unit (CFU) counts.
Protocol 2: this compound Formulation and Administration
This protocol details the preparation of this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Sterile water
Procedure:
-
Dissolution: Weigh the required amount of this compound powder and dissolve it in DMSO with vortexing until fully dissolved.[9]
-
Addition of PEG 400: Add PEG 400 to the DMSO-Olorofim solution and vortex to mix.[9]
-
HPBCD Solution Preparation: Prepare a solution of 35.3% HPBCD in sterile water.[9]
-
Final Formulation: Mix the this compound solution in DMSO-PEG 400 with the HPBCD solution to obtain a clear, injectable formulation.[9]
-
Administration: Administer the prepared this compound solution to the mice via the chosen route (e.g., intraperitoneal injection) at the volumes determined by the dosing regimen.
Logical Relationship of Dose Fractionation and Efficacy
The findings from these murine studies establish a clear logical relationship between the dosing regimen of this compound and its therapeutic efficacy.
Caption: Relationship between dosing frequency and this compound efficacy.
These application notes and protocols provide a framework for the continued investigation of this compound and other novel antifungal agents. The data strongly support a time-dependent mechanism of action, highlighting the importance of maintaining drug concentrations above the MIC for optimal therapeutic outcomes. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to the principles of humane animal care and use.
References
- 1. Efficacy of this compound (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dynamic Influence of this compound (F901318) on the Cell Morphology and Organization of Living Cells of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Effectively Eradicates Dermatophytes In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Review of the novel antifungal drug this compound (F901318) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Review of the Novel Investigational Antifungal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. The Role of this compound in the Treatment of Filamentous Fungal Infections: A Review of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Efficacy of this compound against Systemic Scedosporiosis and Lomentosporiosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Olorofim insolubility issues in aqueous solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of Olorofim in experimental settings. Due to its inherent insolubility in aqueous solutions, working with this compound can present challenges. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly F901318) is a novel antifungal agent belonging to the orotomide class.[1] It exerts its antifungal activity by selectively inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Inhibition of DHODH disrupts the production of essential pyrimidines, leading to the cessation of DNA and RNA synthesis and ultimately fungal cell death.[2][3]
Q2: Why is this compound difficult to dissolve in aqueous solutions?
A2: this compound is a hydrophobic molecule with a predicted low water solubility of approximately 0.0142 mg/mL. Its chemical structure contributes to its poor solubility in water and other polar solvents.
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, with a concentration of 100 mg/mL being achievable.
Q4: Can I use other organic solvents to dissolve this compound?
A4: While DMSO is the most commonly reported solvent, other organic solvents may be used, but solubility should be determined on a case-by-case basis. It is crucial to consider the compatibility of the chosen solvent with your specific experimental system (e.g., cell culture, in vivo model) and its potential for toxicity.
Q5: How should I store this compound powder and stock solutions?
A5: this compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide: Insolubility and Precipitation Issues
Issue 1: this compound precipitates when added to aqueous buffers or cell culture media.
-
Cause A: Exceeding Aqueous Solubility. The concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
Solution:
-
Decrease the final concentration: If experimentally feasible, lower the final working concentration of this compound.
-
Use a co-solvent or carrier: For in vitro assays, ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically ≤0.5%) to minimize solvent-induced artifacts, while aiding solubility. For in vivo studies, utilize a vehicle designed to enhance solubility.
-
Serial Dilutions: Prepare intermediate dilutions of the this compound stock solution in the organic solvent before adding it to the aqueous medium. This gradual dilution can sometimes prevent immediate precipitation.
-
-
-
Cause B: pH of the Aqueous Solution. The pH of the buffer or medium may influence the solubility of this compound.
-
Solution: While specific data on the effect of pH on this compound solubility is limited, it is a factor to consider. If possible, assess the stability of your this compound solution at different pH values relevant to your experiment.
-
-
Cause C: Temperature Effects. A significant decrease in temperature when moving from a stock solution at room temperature to a colder aqueous solution can reduce solubility and cause precipitation.
-
Solution: Gently warm the aqueous solution to the experimental temperature before adding the this compound stock solution. Avoid drastic temperature changes.
-
Issue 2: Cloudiness or visible particles appear in the prepared this compound solution over time.
-
Cause A: Instability in Aqueous Solution. this compound may not be stable in certain aqueous solutions for extended periods.
-
Solution: Prepare fresh working solutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions for long periods.
-
-
Cause B: Interaction with Media Components. Components in complex media (e.g., proteins in serum) can sometimes interact with the compound and lead to precipitation.
-
Solution: When preparing solutions in complex media, add the this compound stock solution dropwise while gently vortexing or swirling to ensure rapid and even dispersion.
-
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent/Vehicle | Solubility | Source |
| Water (Predicted) | 0.0142 mg/mL | DrugBank |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | MedchemExpress |
| 5% DMSO, 10% PEG400, 85% (35% HP-β-CD in Saline) | ≥ 2.5 mg/mL | MedchemExpress |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 100 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
This protocol is based on a commonly used vehicle for poorly soluble compounds and has been reported for this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare the HP-β-CD Solution: Prepare a 35% (w/v) solution of HP-β-CD in sterile saline. For example, dissolve 3.5 g of HP-β-CD in 10 mL of sterile saline. Gentle warming may be required to fully dissolve the HP-β-CD. Allow the solution to cool to room temperature.
-
Dissolve this compound in DMSO: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Formulate the Vehicle: In a sterile tube, combine the components in the following order, vortexing well after each addition:
-
Add the required volume of the this compound in DMSO stock solution (to constitute 5% of the final volume).
-
Add PEG400 to constitute 10% of the final volume.
-
Add the 35% HP-β-CD in saline solution to make up the remaining 85% of the final volume.
-
-
Final Mixing: Vortex the final formulation thoroughly to ensure a clear, homogenous solution.
-
Administration: This formulation is intended for parenteral administration. The final concentration of this compound in this vehicle can reach ≥ 2.5 mg/mL.
Example Calculation for a 1 mg/mL final concentration in 1 mL of vehicle:
-
This compound: 1 mg
-
DMSO (5%): 50 µL (dissolve 1 mg of this compound in 50 µL of DMSO to get a 20 mg/mL intermediate stock)
-
PEG400 (10%): 100 µL
-
35% HP-β-CD in Saline (85%): 850 µL
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits the fungal enzyme DHODH in the pyrimidine biosynthesis pathway.
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound solutions for in vitro and in vivo experiments.
Troubleshooting Logic for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
Olorofim Technical Support Center: Troubleshooting Precipitation in Microdilution Assays
Welcome to the technical support center for Olorofim. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vitro antifungal susceptibility testing, with a specific focus on preventing and troubleshooting this compound precipitation in microdilution assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel investigational antifungal agent belonging to the orotomide class. Its mechanism of action is the inhibition of the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway. By blocking this pathway, this compound disrupts the production of essential building blocks for DNA and RNA synthesis in fungal cells, leading to the inhibition of fungal growth.[1]
Q2: What is the spectrum of activity for this compound?
This compound demonstrates potent in vitro activity against a variety of mold species, including many that are resistant to existing antifungal agents like azoles. It is particularly effective against Aspergillus species (including azole-resistant strains), Scedosporium species, and Lomentospora prolificans. However, this compound lacks activity against yeasts (e.g., Candida, Cryptococcus) and Mucorales.[2][3][4]
Q3: Why does this compound precipitate in my microdilution assay?
This compound has very low aqueous solubility.[5] Precipitation can occur when the concentration of this compound exceeds its solubility limit in the aqueous environment of the microdilution plate wells. This is a common issue with poorly water-soluble drugs.
Q4: What is the standard solvent for preparing this compound stock solutions?
According to established protocols from bodies like EUCAST (European Committee on Antimicrobial Susceptibility Testing), Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for in vitro susceptibility testing.[6][7][8]
Q5: What is the maximum recommended concentration of DMSO in the final assay well?
To avoid any inhibitory effects of the solvent on fungal growth, the final concentration of DMSO in the microdilution plate wells should be kept to a minimum, typically not exceeding 1% (v/v).[9]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to identifying and resolving this compound precipitation issues during broth microdilution assays.
Problem 1: Precipitation observed in the this compound-DMSO stock solution.
| Possible Cause | Recommended Solution |
| Incomplete Dissolution | Ensure vigorous vortexing or gentle warming (if the compound's stability allows) to fully dissolve the this compound in 100% DMSO. Visually inspect the solution against a light source to confirm the absence of visible particles. |
| Stock Concentration Too High | Prepare a new stock solution at a lower concentration. It is crucial that the initial stock solution is fully dissolved before proceeding with serial dilutions. |
| Moisture Contamination of DMSO | Use anhydrous, high-purity DMSO. Moisture in the DMSO can reduce the solubility of hydrophobic compounds. |
Problem 2: Precipitation observed in microtiter plate wells after adding this compound solution to the broth.
| Possible Cause | Recommended Solution |
| "Crashing out" upon dilution | This can happen when a drug dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium. Ensure rapid and thorough mixing immediately after adding the this compound-DMSO solution to the broth in each well to facilitate dispersion. |
| Final Drug Concentration Exceeds Solubility Limit in the Assay Medium | If precipitation is observed in the highest concentration wells, it may indicate that the target concentration is not achievable in the final assay medium (even with <1% DMSO). In such cases, the highest soluble concentration should be considered the upper limit of the assay. |
| Interaction with Media Components | While less common, interactions with components of the RPMI-1640 medium could potentially contribute to precipitation. Ensure the medium is properly prepared and at the correct pH. |
Visual Inspection for Precipitation
Subtle precipitation can be difficult to detect. For a more sensitive visual inspection, use a focused light source (Tyndall beam) against a dark background to illuminate the wells. The light will scatter off any suspended particles, making them more visible.[10]
Advanced Troubleshooting Strategies
If precipitation persists despite following standard procedures, consider these alternative approaches:
-
Co-solvents: While DMSO is standard, CLSI guidelines mention the possibility of using other solvents like ethanol or polyethylene glycol-400 for poorly soluble drugs.[6] However, compatibility and potential for precipitation upon dilution must be carefully evaluated for each new compound.
-
Use of Cyclodextrins: The intravenous formulation of this compound utilizes a cyclodextrin vehicle to improve solubility.[1] For in vitro assays, incorporating a low concentration of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in the assay medium could enhance this compound's solubility. A pilot experiment to determine the optimal, non-inhibitory concentration of the cyclodextrin would be necessary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous 100% Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Calculation: Determine the required weight of this compound to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution:
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO.
-
Vortex vigorously until the this compound is completely dissolved.
-
Visually inspect the solution for any undissolved particles.
-
-
Storage: Store the stock solution in small aliquots at -20°C or below to minimize freeze-thaw cycles.
Protocol 2: this compound Broth Microdilution Assay (Adapted from EUCAST/CLSI guidelines)
-
Materials: this compound stock solution in DMSO, RPMI-1640 medium (buffered with MOPS), 96-well microtiter plates, fungal inoculum.
-
Preparation of Drug Dilutions (ISO Plate Method):
-
In a separate "mother" plate, perform serial dilutions of the this compound stock solution in DMSO to achieve concentrations that are 100x the final desired concentrations.
-
Transfer a small, precise volume (e.g., 2 µL) of each DMSO dilution from the mother plate to the corresponding wells of the final assay plate.
-
-
Inoculum Preparation: Prepare the fungal inoculum according to standard EUCAST or CLSI guidelines to the specified cell density.
-
Inoculation: Add the appropriate volume of the prepared fungal inoculum in RPMI-1640 medium to each well of the assay plate (containing the pre-diluted this compound in DMSO). The final volume in each well should be 200 µL. This will dilute the DMSO to a final concentration of 1%.
-
Incubation: Incubate the plates at 35°C for the recommended duration (typically 24-48 hours for molds).
-
Reading the MIC: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that causes a significant reduction in fungal growth compared to the drug-free control well. Visually inspect the wells for any signs of precipitation that could interfere with the MIC reading.
Visualizations
Caption: this compound's mechanism of action: Inhibition of DHODH.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Standard experimental workflow for this compound microdilution assay.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of Cyclodextrins on the Physiology of Candida boidinii: Exploring New Opportunities in the Cyclodextrin Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Visual Inspection for Particulate and Defects [pharmuni.com]
- 8. Comparison of EUCAST and CLSI broth microdilution methods for the susceptibility testing of 10 systemically active antifungal agents when tested against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of a simple method for visual detection of microprecipitates in blends of parenteral drug solutions using a focused (tyndall) light beam - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Olorofim Activity and Candida Species
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the antifungal agent Olorofim, with a specific focus on its lack of activity against Candida species.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel antifungal agent belonging to the orotomide class.[1] It functions by inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway.[1][2][3] This enzyme catalyzes the conversion of dihydroorotate to orotate, an essential step for the production of pyrimidines required for DNA and RNA synthesis.[1][3] By blocking this pathway, this compound effectively halts fungal growth.[4]
Q2: Why is this compound inactive against Candida species?
A2: this compound's lack of activity against Candida species is due to significant differences in the drug's target enzyme, DHODH.[4][5][6] While Candida albicans possesses a Class 2 DHODH, the same class targeted in susceptible molds like Aspergillus, it is phylogenetically distant.[4][7][8] Key amino acid residues in the this compound binding site of Aspergillus fumigatus DHODH are different in Candida albicans DHODH. Specifically, residues Val200 and Met209 in A. fumigatus are replaced by Phe162 and Val171 in C. albicans, respectively. These substitutions are critical in preventing this compound from effectively binding to and inhibiting the Candida enzyme.[6]
Q3: What is the spectrum of activity of this compound?
A3: this compound has a unique spectrum of activity, demonstrating potent efficacy against a variety of mold species and dimorphic fungi. This includes activity against azole-resistant strains of Aspergillus.[2] However, it notably lacks activity against yeasts such as Candida and Cryptococcus species, as well as members of the Mucorales order.[2][9]
Q4: Can I use this compound in combination with other antifungals to treat a mixed infection involving Candida?
A4: Studies have shown that this compound does not interfere with the anti-Candida activity of fluconazole.[10][11][12] Therefore, in a mixed infection scenario, co-administration of this compound with an effective anti-Candida agent like fluconazole could be a viable strategy, where this compound would target the susceptible mold and the other agent would target the Candida species. However, it's important to note that some studies have observed antagonism between this compound and mold-active azoles like voriconazole against Aspergillus species in vitro.[10]
Troubleshooting Guide
Problem: My in vitro assay shows no inhibition of Candida growth with this compound.
-
Plausible Cause 1: Intrinsic Resistance. This is the expected result. As detailed in the FAQs, Candida species are intrinsically resistant to this compound due to the structure of their DHODH enzyme, which prevents effective drug binding.[4][6]
-
Troubleshooting Step 1: Verify Experimental Controls.
-
Ensure that your positive control, a susceptible organism such as Aspergillus fumigatus, shows the expected inhibition with this compound at low concentrations (typically ≤0.06 µg/mL).[1]
-
Confirm that your negative control (no drug) for both Candida and Aspergillus shows robust growth.
-
-
Troubleshooting Step 2: Confirm Identity of Candida Isolate. Verify the species of your Candida isolate through molecular methods (e.g., ITS sequencing) to rule out any misidentification.
-
Troubleshooting Step 3: Review Assay Protocol. Ensure that the antifungal susceptibility testing method used (e.g., CLSI or EUCAST) was performed correctly, including inoculum preparation, drug concentration ranges, and incubation conditions.
Problem: I am not seeing the expected potent activity of this compound against my positive control, Aspergillus fumigatus.
-
Plausible Cause 1: Acquired Resistance. While rare, acquired resistance to this compound in Aspergillus can occur through mutations in the pyrE gene, which encodes DHODH.[4]
-
Troubleshooting Step 1: Check this compound Stock Solution. Verify the integrity and concentration of your this compound stock solution. Ensure it has been stored correctly and that the solvent used is appropriate.
-
Troubleshooting Step 2: Repeat with a Known Susceptible Strain. Test a well-characterized, wild-type Aspergillus fumigatus strain (e.g., from a culture collection) to confirm that the issue is with your test isolate and not the experimental setup.
-
Troubleshooting Step 3: Sequence the pyrE Gene. If you suspect acquired resistance in your Aspergillus isolate, sequence the pyrE gene to identify any mutations that could confer resistance.
Data Presentation
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound against Aspergillus and Candida Species
| Fungal Species | This compound MIC Range (µg/mL) | Interpretation |
| Aspergillus fumigatus | 0.008 - 0.25 | Susceptible[3][5] |
| Aspergillus flavus | ≤0.031 (mean) | Susceptible[13] |
| Aspergillus niger | ≤0.031 (mean) | Susceptible[13] |
| Azole-Resistant A. fumigatus | 0.016 - 0.062 | Susceptible[3] |
| Candida albicans | >8 | Resistant[5] |
| Candida glabrata | >8 | Resistant[5] |
| Candida parapsilosis | >8 | Resistant[5] |
| Candida krusei | >8 | Resistant[5] |
Note: MIC values for Candida species are often reported as >8 µg/mL as higher concentrations can lead to drug precipitation in testing media.[5]
Experimental Protocols
Antifungal Susceptibility Testing (AST) - Broth Microdilution Method (Based on CLSI M38-A2)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound.
a. Inoculum Preparation:
-
Grow the fungal isolate on potato dextrose agar (PDA) at 35°C until adequate sporulation is observed (typically 3-7 days).
-
Harvest conidia (for molds) or yeast cells by gently scraping the surface of the agar with a sterile, wetted swab.
-
Suspend the cells in sterile saline with 0.05% Tween 80.
-
Adjust the suspension to a 0.5 McFarland standard spectrophotometrically at 530 nm.
-
Further dilute the suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
b. Microdilution Plate Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.008 to 16 µg/mL.
-
Include a positive control well (fungal inoculum, no drug) and a negative control well (medium only).
c. Inoculation and Incubation:
-
Add 100 µL of the diluted fungal suspension to each well containing 100 µL of the serially diluted drug, resulting in a final volume of 200 µL.
-
Incubate the plates at 35°C.
d. Reading the MIC:
-
For Aspergillus species, read the plates after 48 hours of incubation.
-
For Candida species, read the plates after 24 hours of incubation.
-
The MIC is defined as the lowest concentration of this compound that causes 100% inhibition of visible growth compared to the drug-free control well.
DHODH Enzyme Inhibition Assay
This spectrophotometric assay measures the inhibition of DHODH activity.
a. Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
Recombinant DHODH enzyme (from Aspergillus or Candida).
-
Substrate: Dihydroorotate (DHO).
-
Electron Acceptor: 2,6-dichloroindophenol (DCIP).
-
Coenzyme Q10.
-
This compound stock solution in DMSO.
b. Assay Procedure:
-
In a 96-well plate, add purified recombinant DHODH enzyme to the assay buffer containing Coenzyme Q10 and DCIP.
-
Add varying concentrations of this compound (or DMSO as a control) to the wells and pre-incubate for 30 minutes at 25°C.
-
Initiate the reaction by adding DHO to a final concentration of 500 µM.
-
Immediately measure the decrease in absorbance at 600 nm over time (e.g., for 10 minutes) using a microplate reader. The reduction of DCIP is coupled to the oxidation of DHO and results in a color change.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each this compound concentration relative to the DMSO control. The IC₅₀ value can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
References
- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CLSI M38-A2 broth microdilution. [bio-protocol.org]
- 3. Potency of this compound (F901318) Compared to Contemporary Antifungal Agents against Clinical Aspergillus fumigatus Isolates and Review of Azole Resistance Phenotype and Genotype Epidemiology in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the novel antifungal drug this compound (F901318) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound Effectively Eradicates Dermatophytes In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of this compound and antifungal combinations against Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. njccwei.com [njccwei.com]
- 13. webstore.ansi.org [webstore.ansi.org]
Technical Support Center: Understanding Species-Dependent Efficacy of Olorofim against Fusarium
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the antifungal agent Olorofim and its efficacy against various Fusarium species.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel antifungal agent belonging to the orotomide class.[1][2] Its mechanism of action involves the inhibition of the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][3][4] By blocking this enzyme, this compound prevents the synthesis of pyrimidines, which are essential for DNA, RNA, and protein synthesis, thereby inhibiting fungal growth.[1][3]
Q2: Is this compound's efficacy consistent across all Fusarium species?
A2: No, the in vitro activity of this compound against Fusarium is species-dependent.[2] Significant variability in susceptibility has been observed among different Fusarium species and species complexes. For instance, species within the Fusarium fujikuroi species complex tend to be more susceptible to this compound, exhibiting lower Minimum Inhibitory Concentrations (MICs), while species within the Fusarium solani species complex (FSSC) often show higher MICs, indicating reduced susceptibility.[1]
Q3: What are the typical Minimum Inhibitory Concentration (MIC) ranges of this compound against common Fusarium species complexes?
A3: MIC ranges for this compound against Fusarium species can vary significantly. For the Fusarium oxysporum species complex (FOSC), MICs at 50% inhibition can range from 0.03 to 0.5 mg/L.[4] For the Fusarium solani species complex (FSSC), these ranges are generally higher, from 0.25 to 1 mg/L at 50% inhibition.[4] It is crucial to consult specific research findings for detailed MIC distributions across a wider range of species (see Data Presentation section).
Q4: What are the known or suspected mechanisms of resistance to this compound in Fusarium?
A4: While mutations in the target enzyme's gene (pyrE) are a known resistance mechanism in some fungi like Aspergillus fumigatus, this does not appear to be the primary mechanism in Fusarium.[1] Research suggests that reduced susceptibility to this compound in Fusarium is more likely governed by other mechanisms.[1] These potential alternative mechanisms could include the activation of efflux pumps, metabolic adaptations to circumvent the blocked pathway, or alterations in other drug targets.[1]
Troubleshooting Guides
Issue 1: High MIC values observed for a typically susceptible Fusarium species.
| Possible Cause | Troubleshooting Step |
| Incorrect Species Identification | Verify the species or species complex of your Fusarium isolate using molecular methods (e.g., sequencing of the translation elongation factor 1-alpha gene, TEF1α). Misidentification can lead to incorrect expectations of susceptibility. |
| Experimental Error | Review your experimental protocol against the recommended standard (e.g., CLSI M38). Pay close attention to inoculum preparation, final cell concentration, incubation time and temperature, and the method of MIC endpoint determination (50% vs. 100% inhibition). |
| Intrinsic Resistance of the Isolate | Some isolates within a generally susceptible species may exhibit intrinsic resistance. Consider testing a reference strain with known this compound susceptibility as a control. |
| Drug Inactivation | Ensure the this compound stock solution is properly prepared and stored. Avoid repeated freeze-thaw cycles. |
Issue 2: Inconsistent MIC results between experimental repeats.
| Possible Cause | Troubleshooting Step |
| Inoculum Variability | Ensure a standardized and reproducible method for preparing the fungal inoculum. Spore counting with a hemocytometer is recommended to achieve a consistent starting concentration. |
| Subjective Endpoint Reading | The visual determination of growth inhibition can be subjective. If possible, use a spectrophotometer to aid in determining the 50% growth inhibition endpoint. Always have a second researcher read the plates independently. |
| Contamination | Check for any signs of bacterial or other fungal contamination in your cultures, which could interfere with the assay. |
Data Presentation
Table 1: Summary of this compound In Vitro Activity against Various Fusarium Species Complexes.
| Fusarium Species Complex | Number of Isolates | MIC Range (mg/L) at 50% Inhibition | MIC Range (mg/L) at 100% Inhibition | Geometric Mean MIC (mg/L) |
| F. oxysporum (FOSC) | 45 | 0.03 - 0.5 | 0.06 - >4 | 0.515 |
| F. solani (FSSC) | 16 | 0.25 - 1 | 1 - >4 | >4 |
| F. fujikuroi | - | <0.015 | <0.015 - 0.125 | - |
| F. verticillioides | - | 0.06 - 0.125 | 0.06 - 0.25 | - |
| F. proliferatum | - | <0.015 - >8 | 0.06 - >8 | - |
| F. incarnatum-equiseti (FIESC) | - | 0.25 - >8 | 4 - >8 | - |
| F. dimerum | - | >8 | >8 | - |
Data compiled from multiple sources.[1][2][4] Note that the number of isolates and specific ranges may vary between studies.
Experimental Protocols
Protocol: Broth Microdilution Antifungal Susceptibility Testing for this compound against Fusarium (based on CLSI M38)
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in RPMI-1640 medium to achieve the desired final test concentrations. The final concentration of DMSO in all wells should be ≤1% (v/v).[1]
-
-
Inoculum Preparation:
-
Grow the Fusarium isolate on potato dextrose agar (PDA) to induce conidiation.
-
Harvest conidia and suspend them in sterile saline with 0.05% Tween 80.
-
Adjust the conidial suspension to the desired concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a hemocytometer.
-
-
Assay Procedure:
-
Dispense the diluted this compound concentrations into a 96-well microtiter plate.
-
Add the prepared fungal inoculum to each well.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate the plates at 35°C for 48-72 hours.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant reduction in fungal growth compared to the drug-free control.
-
For this compound, it is common to read both the 50% inhibition endpoint (partial inhibition) and the 100% inhibition endpoint (complete visual inhibition). The 50% endpoint is often determined spectrophotometrically.
-
Visualizations
Caption: this compound inhibits the enzyme DHODH in the pyrimidine biosynthesis pathway.
Caption: Workflow for antifungal susceptibility testing of this compound against Fusarium.
Caption: A decision tree for troubleshooting unexpected this compound MIC results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. f2g.com [f2g.com]
- 3. Review of the novel antifungal drug this compound (F901318) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of this compound against clinical isolates of the Fusarium oxysporum and Fusarium solani species complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Olorofim Susceptibility Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of efflux pumps on the susceptibility of fungi to Olorofim.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound?
The predominant mechanism of acquired resistance to this compound is the development of mutations in the pyrE gene.[1] This gene encodes the enzyme dihydroorotate dehydrogenase (DHODH), which is the molecular target of this compound.[1][2] These mutations can reduce the binding affinity of this compound to DHODH, leading to a significant increase in the minimum inhibitory concentration (MIC).[1]
Q2: Do efflux pumps contribute to this compound resistance?
Currently, there is limited direct evidence to suggest that efflux pumps are a primary driver of clinical resistance to this compound. The main mechanism of resistance observed to date involves mutations in the drug's target, DHODH.[1] However, efflux pumps are a known mechanism of resistance to other antifungal agents, particularly azoles, in various fungal species.[3][4][5] While not a primary mechanism for this compound, their potential contribution in specific contexts, such as in biofilms, cannot be entirely ruled out and may warrant investigation in cases of unexplained reduced susceptibility.[6]
Q3: My fungal isolate shows a higher than expected this compound MIC. What should I investigate first?
If you observe an this compound MIC that is higher than anticipated, the first step should be to sequence the pyrE gene to check for mutations, particularly around hotspot regions like the G119 locus in Aspergillus fumigatus.[1] This is the most commonly identified cause of elevated this compound MICs.
Q4: Can the use of other antifungal agents affect this compound susceptibility?
Some studies have noted an antagonistic effect of triazoles on this compound activity in Aspergillus fumigatus. This has been linked to the azole-induced upregulation of the pyrimidine biosynthetic pathway, the target of this compound.[2] This interaction does not appear to be mediated by efflux pumps but rather by a linked transcriptional network.[2]
Q5: Are there fungal species that are intrinsically less susceptible to this compound?
This compound has a broad spectrum of activity against many molds, but it is not active against yeasts and Mucorales.[2][7] Within susceptible species, intrinsic resistance is rare.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high this compound MIC in a typically susceptible species. | Target-site mutation in the pyrE gene. | 1. Confirm the MIC with a reference strain. 2. Sequence the pyrE gene of the isolate and compare it to the wild-type sequence. |
| Potential, but unconfirmed, involvement of efflux pumps. | 1. If no pyrE mutations are found, consider investigating efflux pump activity. 2. Perform an efflux pump substrate accumulation assay (e.g., with Rhodamine 6G). 3. Determine the this compound MIC in the presence and absence of a broad-spectrum efflux pump inhibitor. | |
| Variable or inconsistent this compound MIC results. | Experimental variability. | 1. Ensure standardized inoculum preparation and incubation conditions as per CLSI or EUCAST guidelines. 2. Verify the concentration and stability of the this compound stock solution. |
| Contamination of the fungal culture. | 1. Re-isolate the fungus to ensure a pure culture. 2. Confirm the species identification using molecular methods. | |
| This compound appears less effective in a biofilm model compared to planktonic cells. | General biofilm-mediated resistance mechanisms. | 1. Biofilms can exhibit increased resistance to antifungals due to the extracellular matrix, altered physiological state of the cells, and potentially increased efflux pump expression.[5][6][8] 2. Investigate the expression of known efflux pump genes in your biofilm model using qRT-PCR. |
Quantitative Data Summary
Table 1: this compound Minimum Inhibitory Concentrations (MICs) for Various Fungal Species
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Aspergillus fumigatus | 0.008 - 0.062 | 0.031 | 0.031 | [9] |
| Scedosporium apiospermum | 0.016 - 0.031 | N/A | N/A | [10] |
| Lomentospora prolificans | 0.016 - 0.031 | N/A | N/A | [10] |
| Talaromyces marneffei (mold phase) | 0.0005 - 0.002 | 0.0005 | 0.0005 | [11] |
| Talaromyces marneffei (yeast phase) | 0.0005 - 0.002 | 0.0005 | 0.0005 | [11] |
Table 2: Reported Amino Acid Substitutions in DHODH (pyrE) Conferring this compound Resistance in Aspergillus fumigatus
| Amino Acid Substitution | This compound MIC (µg/mL) | Reference |
| G119C | >8 | [1] |
| G119V | >8 | [1] |
Experimental Protocols
Protocol 1: Sequencing of the pyrE Gene to Detect Resistance Mutations
-
DNA Extraction: Extract genomic DNA from the fungal isolate grown in pure culture using a suitable fungal DNA extraction kit.
-
PCR Amplification:
-
Design primers flanking the entire coding sequence of the pyrE gene.
-
Perform PCR using a high-fidelity DNA polymerase to amplify the pyrE gene from the extracted genomic DNA.
-
PCR Cycling Conditions (Example):
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize as needed)
-
Extension: 72°C for 1-2 minutes (depending on amplicon size)
-
-
Final extension: 72°C for 10 minutes
-
-
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a PCR purification kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers to ensure complete coverage and accuracy.
-
Sequence Analysis:
-
Assemble the forward and reverse sequencing reads to obtain the consensus sequence of the pyrE gene.
-
Align the obtained sequence with the wild-type pyrE reference sequence for the respective fungal species.
-
Identify any nucleotide substitutions and determine the corresponding amino acid changes.
-
Protocol 2: General Method for Assessing Efflux Pump Activity using Rhodamine 6G Accumulation
This protocol is a general method and may require optimization for your specific fungal species.
-
Fungal Cell Preparation:
-
Grow the fungal isolate to the desired growth phase (e.g., logarithmic phase for planktonic cells).
-
Harvest the cells by centrifugation and wash them twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS to a standardized density.
-
-
Rhodamine 6G Accumulation Assay:
-
To a microplate, add the fungal cell suspension.
-
If using an efflux pump inhibitor, pre-incubate the cells with the inhibitor for a specified time.
-
Add Rhodamine 6G to a final concentration of 10 µM.
-
Incubate the plate at the optimal growth temperature for the fungus, with shaking.
-
Measure the fluorescence of the supernatant at various time points using a microplate reader (Excitation: ~525 nm, Emission: ~555 nm). A decrease in supernatant fluorescence indicates cellular uptake.
-
-
Data Analysis:
-
Compare the fluorescence in the supernatant of the test isolate to that of a wild-type, susceptible control strain.
-
Lower fluorescence in the supernatant (indicating higher intracellular accumulation) suggests lower efflux pump activity.
-
The effect of an efflux pump inhibitor can be quantified by the increase in Rhodamine 6G accumulation in its presence.
-
Visualizations
Caption: Primary mechanism of this compound resistance in fungi.
Caption: Troubleshooting workflow for high this compound MICs.
References
- 1. Resistance profiling of Aspergillus fumigatus to this compound indicates absence of intrinsic resistance and unveils the molecular mechanisms of acquired this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. hsomm.gr [hsomm.gr]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Efficacy of this compound against Systemic Scedosporiosis and Lomentosporiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Profiles of this compound (Formerly F901318) and Currently Available Systemic Antifungals against Mold and Yeast Phases of Talaromyces marneffei - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Olorofim Dosing Regimens in Neutropenic Mouse Models
Welcome to the technical support center for optimizing Olorofim dosing regimens in neutropenic mouse models of invasive aspergillosis. This resource provides detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist researchers, scientists, and drug development professionals in their studies.
I. Experimental Protocols
Induction of Neutropenia in Mice
A commonly used method to induce neutropenia in mice for fungal infection studies involves the administration of cyclophosphamide.
Materials:
-
Cyclophosphamide monohydrate
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles for intraperitoneal injection
Protocol:
-
Reconstitution: Prepare a fresh solution of cyclophosphamide in sterile PBS. A common concentration is 20 mg/mL.
-
Dosing Regimen: A widely used regimen to induce profound and sustained neutropenia is a total dose of 250 mg/kg administered intraperitoneally (IP).[1] This is typically given as two injections:
-
Day -4 (relative to infection): 150 mg/kg
-
Day -1 (relative to infection): 100 mg/kg
-
-
Confirmation of Neutropenia (Optional but Recommended):
-
On the day of infection (Day 0), a small blood sample can be collected from a satellite group of mice via tail vein or retro-orbital sinus.
-
Perform a complete blood count (CBC) to confirm a significant reduction in absolute neutrophil count (ANC). Profound neutropenia is generally considered an ANC of <100 cells/µL.[1]
-
Aspergillus fumigatus Infection Model
This protocol describes the establishment of a systemic infection with Aspergillus fumigatus.
Materials:
-
Aspergillus fumigatus strain (e.g., ATCC 13073)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline with 0.05% Tween 80
-
Hemocytometer
-
Syringes and needles for intravenous injection
Protocol:
-
Spore Preparation:
-
Culture A. fumigatus on SDA plates for 5-7 days at 37°C.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Wash the conidia twice with sterile saline by centrifugation and resuspension.
-
Count the conidia using a hemocytometer and adjust the concentration to the desired inoculum in sterile saline.
-
-
Infection:
-
On Day 0, infect the neutropenic mice by injecting the desired inoculum of A. fumigatus conidia (e.g., 1 x 10^5 to 1 x 10^6 CFU/mouse) in a volume of 100-200 µL via the lateral tail vein.
-
This compound Administration
This compound is typically administered intraperitoneally in these models.
Materials:
-
This compound
-
Appropriate vehicle for solubilization (e.g., as specified by the supplier)
-
Syringes and needles for intraperitoneal injection
Protocol:
-
Preparation: Prepare the this compound solution in the appropriate vehicle at the desired concentration.
-
Dosing:
Assessment of Efficacy
Efficacy can be assessed through survival, fungal burden, and biomarkers.
1.4.1. Survival:
-
Monitor the mice daily for signs of morbidity and mortality for the duration of the study (e.g., 10-21 days).
-
Record survival data and plot Kaplan-Meier survival curves.
1.4.2. Fungal Burden (qPCR):
-
At the end of the study or at specified time points, euthanize the mice and aseptically harvest target organs (e.g., kidneys, lungs, brain).
-
Homogenize the tissues.
-
Extract total DNA from the tissue homogenates.
-
Perform a quantitative PCR (qPCR) assay using primers and probes specific for Aspergillus DNA to determine the fungal burden.[2][6][7] The results are often expressed as conidial equivalents per gram of tissue.
1.4.3. Galactomannan (GM) Assay:
-
Collect blood samples at various time points.
-
Separate the serum.
-
Measure the galactomannan index in the serum using a commercially available ELISA kit (e.g., Platelia™ Aspergillus ELISA).[8][9][10][11][12]
II. Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Dose (mg/kg) | Cmax (ng/mL) | Cmin (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 2.5 | 1,345 | 185 | 0.5 | 4,399 |
| 5 | 2,860 | 122 | 0.5 | 8,478 |
| 10 | 5,220 | 986 | 0.5 | 16,840 |
| 15 | 5,280 | 1,560 | 0.5 | 27,244 |
| 20 | 4,000 | 2,355 | 2.0 | 28,475 |
Data from Seyedmousavi et al., 2019.[13]
Table 2: Efficacy of this compound (15 mg/kg q8h IP) in Neutropenic CD-1 Mice
| Aspergillus Species | Survival Rate (this compound) | Survival Rate (Control) | Reference |
| A. fumigatus | 81% | <10% | [4][5] |
| A. nidulans | 88% | <10% | [4][5] |
| A. tanneri | 80% | <10% | [4][5] |
III. Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits the fungal enzyme DHODH, blocking pyrimidine biosynthesis.[3][14][15]
Experimental Workflow
Caption: Workflow for this compound efficacy studies in neutropenic mice.
IV. Troubleshooting and FAQs
Frequently Asked Questions
Q1: What is the expected duration and depth of neutropenia with the recommended cyclophosphamide regimen?
A1: The regimen of 150 mg/kg on day -4 and 100 mg/kg on day -1 is designed to induce profound and sustained neutropenia (leukocyte counts dropping significantly).[1] You should expect the nadir (lowest point) of neutropenia to occur around day 4-5 after the first injection and persist for at least 3 days, which covers the critical early period of infection.[1]
Q2: How should I prepare this compound for intraperitoneal injection?
A2: this compound has low aqueous solubility. It is often formulated in a vehicle such as β-hydroxypropyl-cyclodextrin for in vivo studies.[16] Always refer to the manufacturer's or supplier's instructions for the specific formulation and solubilization protocol for your batch of this compound.
Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters for this compound efficacy?
A3: Dose-fractionation experiments have shown that this compound exhibits time-dependent activity. The trough concentration to MIC ratio (Cmin/MIC) is the PK/PD parameter most closely associated with in vivo efficacy.[16] This suggests that maintaining the drug concentration above the MIC for the dosing interval is crucial for optimal activity.
Q4: Can I use a different route of infection besides intravenous?
A4: Yes, other models such as intranasal or inhalational models of pulmonary aspergillosis are also used.[17] The choice of model depends on the specific research question. The intravenous route typically leads to a disseminated infection with a high fungal burden in the kidneys, while intranasal or inhalational routes better mimic a primary pulmonary infection.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in survival times within the same treatment group. | 1. Inconsistent inoculum viability or dose.2. Inconsistent level of neutropenia among mice.3. Improper drug administration (e.g., subcutaneous instead of IP). | 1. Ensure thorough mixing of the conidial suspension before each injection. Plate dilutions of the inoculum to confirm the CFU count.2. Use mice of the same age, sex, and strain. Ensure accurate dosing of cyclophosphamide based on individual mouse weight.3. Refine injection technique. For IP injections, ensure the needle penetrates the peritoneal cavity. |
| Galactomannan (GM) levels are undetectable or very low in infected control mice. | 1. The infection has not established sufficiently to release detectable GM.2. The timing of blood collection is not optimal.3. Issues with the ELISA procedure. | 1. Confirm the viability of the inoculum. Consider increasing the inoculum size if mortality is also low.2. Collect serum at multiple time points (e.g., days 3, 5, and 7 post-infection) as GM levels can fluctuate.3. Review the ELISA kit instructions. Ensure proper sample preparation, including the heat-treatment step to dissociate immune complexes. Check for expired reagents. |
| False-positive galactomannan results. | 1. Contamination of samples.2. Cross-reactivity with other fungi or bacteria.3. Certain mouse diets or bedding may contain components that cross-react. | 1. Use sterile techniques for all procedures.2. While the Platelia assay is specific, cross-reactivity has been reported.[12] Correlate GM results with fungal burden data (qPCR) for confirmation.3. Ensure a consistent and tested source for animal diet and housing materials. |
| qPCR for fungal burden shows high variability or inhibition. | 1. Inefficient DNA extraction from fungal cells within the tissue matrix.2. Presence of PCR inhibitors in the extracted DNA.3. Uneven distribution of the fungus within the organ. | 1. Use a DNA extraction kit specifically designed for fungi or tissues, which often includes a mechanical disruption step (e.g., bead beating) to break the fungal cell wall.2. Include an internal control in your qPCR to test for inhibition. If inhibition is detected, further purify the DNA or dilute the template.3. Homogenize the entire organ before taking a sample for DNA extraction to ensure a representative sample. |
| Unexpected toxicity or adverse effects in this compound-treated mice. | 1. Issues with the drug formulation or vehicle.2. This compound dose is too high for the specific mouse strain or model.3. This compound has high protein binding (>99%), which could be a factor.[18] | 1. Test the vehicle alone in a control group of mice to rule out vehicle-specific toxicity.2. Perform a dose-range finding study to determine the maximum tolerated dose in your specific experimental setup.3. While this compound shows high selectivity for the fungal enzyme, monitor for any unexpected clinical signs.[18] |
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative PCR Assay To Measure Aspergillus fumigatus Burden in a Murine Model of Disseminated Aspergillosis: Demonstration of Efficacy of Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neutropenic Mouse Model of Invasive Aspergillosis [bio-protocol.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative PCR assay to measure Aspergillus fumigatus burden in a murine model of disseminated aspergillosis: demonstration of efficacy of caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increasing the Sensitivity of Aspergillus Galactomannan ELISA Using Silver Nanoparticle-Based Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Galactomannan antigen enzyme-linked immunosorbent assay for diagnosis of invasive aspergillosis after hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Efficacy of this compound (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Dynamic Influence of this compound (F901318) on the Cell Morphology and Organization of Living Cells of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Review of the Novel Investigational Antifungal this compound - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing infusion-related reactions (IRRs) observed with the intravenous (IV) formulation of Olorofim. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in navigating potential challenges during their experiments, ensuring both subject safety and data integrity.
Troubleshooting Guide: Managing Infusion-Related Reactions
Proactive monitoring and prompt intervention are critical for managing infusion-related reactions. Below is a step-by-step guide to address specific adverse events associated with IV this compound administration.
Issue 1: Infusion Site Pain and Phlebitis
Local site reactions are among the most frequently reported events during IV this compound administration.
Immediate Actions:
-
Assess Severity: Immediately pause the infusion and assess the severity of pain and inflammation at the infusion site.
-
Examine for Extravasation: Carefully check for signs of extravasation, such as swelling, blanching, or coolness of the skin.
-
Relocate IV Line: If symptoms are significant or extravasation is suspected, discontinue the infusion at the current site and relocate the IV line to another limb.
-
Apply Compress: For phlebitis, apply a warm compress to the affected area to help reduce inflammation and discomfort. In cases of suspected extravasation, a cold compress may be more appropriate initially to localize the infusate.
Preventative Measures:
-
Proper Vein Selection: Utilize a large, patent vein for catheter insertion to maximize hemodilution.
-
Catheter Gauge: Select the smallest appropriate catheter gauge to minimize vessel trauma.
-
Dilution and Infusion Rate: While studies suggest infusion duration may not impact the incidence of these reactions, ensure the drug is appropriately diluted according to the protocol and consider a slower infusion rate if tolerated.[1]
-
Site Rotation: If multiple infusions are required, rotate the infusion sites.
Issue 2: Dizziness
Dizziness has been reported in subjects receiving IV this compound.
Immediate Actions:
-
Pause Infusion: Stop the infusion immediately.
-
Monitor Vital Signs: Assess the subject's vital signs, including blood pressure and heart rate.
-
Ensure Safety: Have the subject lie down in a comfortable and safe position to prevent falls.
-
Evaluate Concomitant Medications: Review for any concomitant medications that may also cause dizziness.
Further Steps:
-
Restart at a Slower Rate: Once the subject's symptoms have resolved, consider restarting the infusion at a reduced rate.
-
Hydration: Ensure the subject is adequately hydrated.
-
Discontinuation: If dizziness is severe or persistent, discontinue the infusion for the day and re-evaluate the experimental plan.
Frequently Asked Questions (FAQs)
Q1: What are the most common infusion-related reactions with IV this compound?
A1: Based on Phase I clinical trial data, the most commonly reported infusion-related reactions are infusion site pain (44%), phlebitis (39%), and dizziness (67%).[1]
Q2: Is premedication recommended before IV this compound infusion?
A2: Currently, there are no publicly available, specific guidelines recommending routine premedication for IV this compound. However, for subjects with a history of infusion reactions to other drugs, a risk-benefit assessment for premedication with antihistamines or corticosteroids could be considered on a case-by-case basis, in line with general best practices for managing infusion reactions.
Q3: What should I do if a severe infusion-related reaction occurs?
A3: In the event of a severe reaction, such as a suspected hypersensitivity reaction (e.g., rash, shortness of breath, hypotension), the infusion must be stopped immediately. Emergency medical protocols should be initiated, which may include the administration of epinephrine, antihistamines, and corticosteroids. The subject should be closely monitored until symptoms resolve.
Q4: How should extravasation of IV this compound be managed?
A4: While specific data on this compound extravasation is not available, general principles of extravasation management should be applied. These include stopping the infusion, leaving the catheter in place initially to attempt aspiration of the residual drug, elevating the affected limb, and applying a cold compress. The institutional guidelines for managing non-vesicant extravasation should be followed.
Q5: Where can I find the official administration protocol for IV this compound?
A5: For the most accurate and up-to-date administration protocols, it is recommended to directly contact the medical information department of F2G Ltd., the developer of this compound. Contact information can be found on their corporate website.
Quantitative Data Summary
The following table summarizes the incidence of infusion-related reactions observed in a Phase I clinical study of IV this compound compared to a placebo group.[1]
| Adverse Event | IV this compound Group (Incidence) | Placebo Group (Incidence) |
| Infusion Site Pain | 44% | 17% |
| Phlebitis | 39% | 17% |
| Dizziness | 67% | 17% |
Experimental Protocols
Detailed experimental protocols for the clinical trials of this compound are not fully available in the public domain. However, based on standard practices for monitoring infusion-related reactions in clinical research, the following methodology is recommended for your experiments.
Protocol: Monitoring and Management of Infusion-Related Reactions
-
Baseline Assessment: Before each infusion, perform a baseline assessment of the subject's vital signs and inspect the intended infusion site.
-
Continuous Monitoring: During the infusion, monitor the subject for any signs or symptoms of an infusion-related reaction. This includes verbal confirmation from the subject and visual inspection of the infusion site every 15 minutes for the first hour, and every 30 minutes thereafter.
-
Standardized Grading of Reactions: Utilize a standardized grading scale, such as the Common Terminology Criteria for Adverse Events (CTCAE), to classify the severity of any observed reactions.
-
Documentation: Meticulously document the onset, duration, severity, and management of any adverse event in the subject's research record.
-
Reporting: Report all infusion-related reactions to the principal investigator and the relevant ethics committee or institutional review board in accordance with established protocols.
Visualizations
.dot
Caption: Workflow for managing infusion-related reactions.
.dot
Caption: this compound's mechanism of action signaling pathway.
References
Validation & Comparative
Olorofim vs. Voriconazole: A Comparative Efficacy Analysis Against Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of the investigational antifungal agent olorofim and the established triazole, voriconazole, against Aspergillus fumigatus, a primary causative agent of invasive aspergillosis. This analysis is based on publicly available preclinical data.
At a Glance: Key Differences and Efficacy
This compound, a first-in-class orotomide antifungal, presents a novel mechanism of action by inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in fungi.[1][2][3] This is distinct from voriconazole, a triazole antifungal that inhibits lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is an essential component of the fungal cell membrane.[4][5][6][7][8] This fundamental difference in their targets means that this compound's activity is not affected by the common mechanisms of azole resistance.[1][9]
In vitro studies consistently demonstrate this compound's potent activity against a wide range of Aspergillus fumigatus isolates, including those resistant to azoles.
In Vitro Efficacy
This compound generally exhibits lower minimum inhibitory concentrations (MICs) against Aspergillus fumigatus compared to voriconazole. This holds true for both wild-type and azole-resistant strains.
| Antifungal Agent | A. fumigatus Isolate Type | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Geometric Mean MIC (mg/L) |
| This compound | Wild-Type | 0.008 - 0.125[10] | 0.008[11] | 0.031 - 0.125[9] | 0.025 - 0.053[9] |
| Azole-Resistant | 0.004 - 0.016[10] | 0.008[11] | 0.063 - 0.125[9] | 0.031 - 0.058[9] | |
| Voriconazole | Wild-Type | 0.25 - 4[12] | - | - | - |
| Azole-Resistant | MIC of 4 for a TR34/L98H isolate[13] | - | - | - |
In Vivo Efficacy
Preclinical studies in murine models of invasive aspergillosis have demonstrated the in vivo efficacy of this compound. One study directly compared this compound with voriconazole in a Chronic Granulomatous Disease (CGD) mouse model.
| Treatment Group | Infecting Aspergillus Species | Survival Rate (Day 10) |
| This compound (45 mg/kg total daily dose) | A. fumigatus | 88%[12] |
| A. nidulans | 75%[12] | |
| A. tanneri | 63%[12] | |
| Voriconazole (20 mg/kg total daily dose) | A. fumigatus | Not explicitly stated in the provided text, but a figure in the source compares survival curves.[14] |
| A. nidulans | Not explicitly stated in the provided text, but a figure in the source compares survival curves.[14] | |
| A. tanneri | Not explicitly stated in the provided text, but a figure in the source compares survival curves.[14] | |
| Vehicle (PBS) Control | A. fumigatus | < 40%[12] |
| A. nidulans | Not explicitly stated in the provided text, but a figure in the source compares survival curves.[14] | |
| A. tanneri | Not explicitly stated in the provided text, but a figure in the source compares survival curves.[14] |
In a neutropenic mouse model, this compound treatment (15 mg/kg every 8 hours) resulted in an 81% survival rate at day 10 against A. fumigatus infection, compared to less than 10% survival in the control group.[12][15] this compound therapy also led to significantly suppressed galactomannan levels and lower organ fungal DNA burdens.[12][15]
Mechanisms of Action
The distinct mechanisms of action of this compound and voriconazole are a key differentiating factor.
Caption: this compound's inhibitory action on DHODH disrupts pyrimidine synthesis.
Caption: Voriconazole targets ergosterol synthesis, compromising fungal cell membrane integrity.
Experimental Protocols
In Vitro Susceptibility Testing
-
Methodology: The in vitro activity of this compound and voriconazole against Aspergillus fumigatus is typically determined using broth microdilution methods following the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI) M38-A2 reference method.[16][17]
-
Procedure:
-
Aspergillus fumigatus isolates, including both wild-type and azole-resistant strains, are cultured.
-
Stock solutions of this compound and voriconazole are prepared, typically in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the antifungal agents are made in 96-well microtiter plates.
-
A standardized inoculum of A. fumigatus conidia is added to each well.
-
The plates are incubated at a controlled temperature (e.g., 35-37°C) for a specified period (e.g., 48 hours).
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 100% growth inhibition) compared to a drug-free control.[16]
-
In Vivo Murine Model of Invasive Aspergillosis
-
Animal Model: Immunocompromised mice are commonly used to model human invasive aspergillosis. This can be achieved through chemical-induced neutropenia (e.g., with cyclophosphamide and cortisone acetate) or by using genetically modified strains such as mice with chronic granulomatous disease (CGD) (gp91-/- phox mice).[12][15]
-
Infection:
-
Mice are infected intravenously or via inhalation with a suspension of Aspergillus fumigatus conidia. The inoculum size is carefully controlled.
-
-
Treatment:
-
Treatment with this compound, voriconazole, or a vehicle control (e.g., phosphate-buffered saline) is initiated at a specified time post-infection.
-
Drugs are administered via a defined route (e.g., intraperitoneal or oral) at specific dosages and frequencies for a set duration (e.g., 9 days).[12][15]
-
-
Outcome Measures:
-
Survival: The primary endpoint is often the survival rate of the mice over a defined period (e.g., 10-14 days).
-
Fungal Burden: At specific time points, organs such as the kidneys, lungs, and brain are harvested to quantify the fungal burden. This can be done by determining the number of colony-forming units (CFU) or by quantitative PCR (qPCR) to measure fungal DNA.[12][15]
-
Biomarkers: Serum or bronchoalveolar lavage fluid may be collected to measure biomarkers of fungal infection, such as galactomannan.[12][15]
-
Histopathology: Organs are fixed, sectioned, and stained (e.g., with Gomori methenamine silver) to visualize fungal elements and tissue damage.[12][15]
-
Caption: A generalized workflow for in vivo efficacy studies in a murine model.
Summary and Future Outlook
This compound demonstrates potent in vitro and in vivo activity against Aspergillus fumigatus, including azole-resistant isolates. Its novel mechanism of action makes it a promising candidate for the treatment of invasive aspergillosis, particularly in cases where azole therapy is compromised by resistance. Direct comparative studies, such as the one in the CGD mouse model, suggest that this compound has comparable or superior efficacy to voriconazole.[14]
Ongoing clinical trials will be crucial in determining the clinical utility of this compound and its place in the management of invasive fungal infections.[9][18] The data presented here, from preclinical models, provides a strong rationale for its continued development. Of note, some in vitro studies have suggested a potential for antagonism when this compound and voriconazole are used in combination, a factor that warrants further investigation.[16][19][20]
References
- 1. Review of the Novel Investigational Antifungal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. doaj.org [doaj.org]
- 4. academic.oup.com [academic.oup.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. youtube.com [youtube.com]
- 7. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 8. amberlife.net [amberlife.net]
- 9. mdpi.com [mdpi.com]
- 10. In vitro activity of this compound against Aspergillus fumigatus sensu lato clinical isolates: activity is retained against isolates showing resistance to azoles and/or amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Novel Antifungal this compound against Filamentous Fungi and Comparison to Eight Other Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of this compound (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy of this compound (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Antagonistic in vitro interaction between this compound and voriconazole against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Activity of Olorofim and Amphotericin B: A Guide for Researchers
This guide provides a detailed comparison of the in vitro activity of the investigational antifungal agent Olorofim and the established polyene antifungal Amphotericin B. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, experimental testing protocols, and comparative efficacy against a range of fungal pathogens based on available experimental data.
Introduction to this compound and Amphotericin B
This compound (formerly F901318) is a first-in-class antifungal agent belonging to the orotomide class.[1][2] It represents a novel approach to treating invasive fungal infections, particularly those caused by molds.[1][3] Its unique mechanism of action makes it a promising candidate for infections that are resistant to existing antifungal therapies.[1][4] this compound is under development for both intravenous and oral administration.[1]
Amphotericin B is a polyene macrolide antifungal that has been a cornerstone in the treatment of invasive fungal infections for over five decades.[5] It possesses a broad spectrum of activity against a wide range of yeasts and molds.[6][7] While highly effective, its use can be limited by toxic side effects, particularly nephrotoxicity, which has led to the development of lipid-based formulations to improve its safety profile.[5][7]
Mechanisms of Action
The fundamental difference in the antifungal activity of this compound and Amphotericin B lies in their distinct molecular targets and mechanisms of action.
This compound: this compound targets the fungal enzyme dihydroorotate dehydrogenase (DHODH), which is a crucial component of the de novo pyrimidine biosynthesis pathway.[1][2][4] By inhibiting DHODH, this compound effectively blocks the production of pyrimidines, which are essential building blocks for DNA, RNA, and protein synthesis, as well as cell cycle regulation.[4][8] This disruption of a fundamental metabolic pathway leads to the inhibition of fungal growth and, with prolonged exposure, can have a fungicidal effect.[8]
Caption: Mechanism of action of this compound.
Amphotericin B: Amphotericin B's mechanism of action involves binding to ergosterol, a primary sterol component of the fungal cell membrane.[5][6][9] This binding leads to the formation of transmembrane channels or pores.[5][9][10] The creation of these pores disrupts the integrity of the cell membrane, causing leakage of essential intracellular ions, such as potassium and sodium, which ultimately leads to fungal cell death.[6][9][10] Amphotericin B can also bind to cholesterol in mammalian cell membranes, which is the basis for its toxicity.[5][9]
References
- 1. Review of the Novel Investigational Antifungal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. Efficacy of this compound (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 10. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
Olorofim and a New Generation of DHODH Inhibitors: A Comparative Guide to Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates the development of novel therapeutic agents with new mechanisms of action. Olorofim (formerly F901318), a first-in-class orotomide, has shown significant promise by targeting dihydroorotate dehydrogenase (DHODH), a key enzyme in the fungal pyrimidine biosynthesis pathway.[1][2] This guide provides a comparative analysis of this compound and other DHODH inhibitors, with a focus on cross-resistance profiles, supported by experimental data.
Mechanism of Action: Targeting Pyrimidine Biosynthesis
This compound selectively inhibits fungal DHODH, an enzyme essential for the synthesis of pyrimidines, which are vital components of DNA, RNA, and cell wall polysaccharides.[3][4] By blocking this pathway, this compound effectively halts fungal growth and proliferation.[3] The selective toxicity of this compound is attributed to the structural differences between fungal and human DHODH enzymes.[5]
dot
Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by this compound and other inhibitors blocks the pyrimidine biosynthesis pathway.
Cross-Resistance Profile: this compound and Ipflufenoquin
A significant concern with the development of new antimicrobials is the potential for cross-resistance with existing or environmentally prevalent compounds. Studies have investigated the cross-resistance between this compound and ipflufenoquin, an agricultural fungicide that also targets DHODH.[6]
Research has demonstrated that in vitro exposure of Aspergillus fumigatus to ipflufenoquin can select for strains that are also resistant to this compound.[2] This cross-resistance is conferred by specific mutations in the pyrE gene, which encodes the DHODH enzyme.[2]
In Vitro Susceptibility Data
The following tables summarize the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) data for this compound and ipflufenoquin against wild-type and mutant Aspergillus fumigatus strains.
Table 1: MIC Values (µg/mL) of this compound and Ipflufenoquin against Aspergillus fumigatus
| Strain | Genotype | This compound MIC (µg/mL) | Ipflufenoquin MIC (µg/mL) |
| Wild-Type | pyrE WT | 0.016 - 0.06 | 2 - 32 |
| Mutant | pyrE G119A/C/S/V | >8 | >50 |
Data compiled from multiple sources.[7][8]
Table 2: IC50 Values of this compound and Ipflufenoquin against Aspergillus fumigatus DHODH Enzyme
| Enzyme | This compound IC50 (nM) | Ipflufenoquin IC50 (nM) |
| Wild-Type DHODH | 44 - 51 | 774 |
| G119 Mutant DHODH | Significantly Increased | Significantly Increased |
Data compiled from multiple sources.[1]
dot
Caption: Mutations in the DHODH enzyme can lead to reduced binding of both this compound and ipflufenoquin, resulting in cross-resistance.
Other Investigational DHODH Inhibitors
While the most comprehensive cross-resistance data exists for this compound and ipflufenoquin, other novel DHODH inhibitors are under investigation for their antifungal properties. A recent study identified two new compounds, CHEMBL1509241 and ZINC67300323, with micromolar inhibitory activity against A. fumigatus DHODH.[9][10] These compounds possess novel scaffold structures distinct from known DHODH inhibitors, suggesting they could be effective against strains resistant to other inhibitors.[9] However, direct comparative studies on cross-resistance with this compound have not yet been published.
Experimental Protocols
Antifungal Susceptibility Testing
The in vitro activity of DHODH inhibitors is typically determined using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13]
CLSI M38 Broth Microdilution Method (for Filamentous Fungi):
-
Inoculum Preparation: Fungal colonies are grown on potato dextrose agar. Conidia are harvested and suspended in sterile saline with a surfactant (e.g., Tween 80). The suspension is adjusted to a specific concentration using a spectrophotometer.
-
Drug Dilution: The DHODH inhibitors are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation: The adjusted fungal inoculum is added to each well of the microtiter plate.
-
Incubation: Plates are incubated at 35°C for 48-72 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free control well.
EUCAST E.Def 9.4 Method (for Moulds): This method is broadly similar to the CLSI method with some key differences in inoculum preparation, final inoculum concentration, and endpoint reading criteria (complete inhibition).[7]
dot
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of DHODH inhibitors.
DHODH Enzyme Inhibition Assay
The inhibitory activity of compounds against the DHODH enzyme is often measured using a colorimetric assay that monitors the reduction of a dye, such as 2,6-dichlorophenolindophenol (DCPIP).[10][14]
-
Enzyme Preparation: Recombinant DHODH enzyme is purified from an expression system.
-
Reaction Mixture: A reaction buffer containing the enzyme, the substrate (dihydroorotate), and the electron acceptor (e.g., coenzyme Q) is prepared.
-
Inhibitor Addition: The test compound (DHODH inhibitor) is added to the reaction mixture at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate or enzyme.
-
Spectrophotometric Reading: The rate of DCPIP reduction is measured over time by monitoring the decrease in absorbance at a specific wavelength (e.g., 600 nm).
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
Generation and Characterization of Resistant Mutants
-
Spontaneous Mutant Selection: A high concentration of fungal conidia is plated on agar medium containing a selective concentration of the DHODH inhibitor.[15]
-
Colony Isolation: Resistant colonies that grow in the presence of the inhibitor are isolated and subcultured.
-
MIC Confirmation: The increased MIC of the resistant isolates is confirmed using the broth microdilution method.
-
Gene Sequencing: The pyrE gene (encoding DHODH) from the resistant isolates is sequenced to identify mutations.
-
Site-Directed Mutagenesis: The identified mutations can be introduced into a wild-type strain using techniques like CRISPR-Cas9 to confirm their role in conferring resistance.
Conclusion
The development of DHODH inhibitors like this compound represents a significant advancement in antifungal therapy. However, the potential for cross-resistance with agricultural fungicides highlights the importance of stewardship and continued surveillance. Understanding the molecular mechanisms of resistance is crucial for the development of next-generation DHODH inhibitors that can overcome these challenges. Further research is needed to evaluate the cross-resistance profiles of a broader range of investigational DHODH inhibitors to ensure the long-term efficacy of this promising class of antifungals.
References
- 1. F901318 represents a novel class of antifungal drug that inhibits dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Antifungal resistance, combinations and pipeline: oh my! - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the EUCAST and CLSI Broth Microdilution Methods for Testing Isavuconazole, Posaconazole, and Amphotericin B against Molecularly Identified Mucorales Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay [mdpi.com]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of EUCAST and CLSI broth microdilution methods for the susceptibility testing of 10 systemically active antifungal agents when tested against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jmilabs.com [jmilabs.com]
- 13. EUCAST and CLSI: Working Together Towards a Harmonized Method for Antifungal Susceptibility Testing | Semantic Scholar [semanticscholar.org]
- 14. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
A Head-to-Head In Vivo Comparison of Olorofim and Isavuconazole for Invasive Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the in vivo performance of two antifungal agents: olorofim, a novel orotomide, and isavuconazole, a broad-spectrum triazole. The information presented is collated from various preclinical studies to facilitate a comprehensive evaluation for research and development purposes.
Mechanism of Action
A fundamental differentiator between this compound and isavuconazole lies in their distinct mechanisms of action, which confers different spectrums of activity and potential for synergistic or divergent applications.
This compound introduces a novel mechanism by targeting the fungal enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway.[1][2][3] By inhibiting DHODH, this compound effectively halts the production of pyrimidines, which are essential for DNA, RNA, and protein synthesis, as well as cell cycle regulation, leading to a fungicidal effect with prolonged exposure.[2][4]
Isavuconazole , like other triazoles, acts by inhibiting the cytochrome P450-dependent enzyme lanosterol 14-alpha-demethylase (CYP51).[5][6][7][8] This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5][6][7][8] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and compromises the structural integrity and function of the fungal cell membrane, ultimately resulting in cell death.[5][7]
Figure 1: Mechanism of action of this compound.
Figure 2: Mechanism of action of Isavuconazole.
In Vivo Efficacy Comparison
Direct comparative in vivo studies between this compound and isavuconazole are limited. The following tables summarize data from separate preclinical studies in murine and rabbit models of invasive fungal infections to provide a parallel view of their efficacy.
Table 1: Efficacy in Murine Models of Invasive Aspergillosis
| Parameter | This compound | Isavuconazole |
| Animal Model | Neutropenic CD-1 mice | Immunocompetent mice |
| Fungal Strain | Aspergillus fumigatus, A. nidulans, A. tanneri | Azole-resistant A. fumigatus (TR34/L98H) |
| Dosing Regimen | 15 mg/kg intraperitoneally every 8 hours for 9 days | Up to 256 mg/kg (prodrug) orally every 12 hours |
| Survival Rate | 80-88% at 10 days post-infection | 50% survival with an AUC0–24/MIC ratio of 24.73 |
| Key Findings | Effective in reducing mortality, pathology, and fungal DNA loads.[9] Efficacy was independent of the Aspergillus species and its triazole susceptibility.[9] | Efficacy was dependent on plasma concentration and the MIC of the fungal isolate.[10] |
| Reference | [9] | [10] |
Table 2: Efficacy Against Other Invasive Mold Infections
| Parameter | This compound | Isavuconazole |
| Animal Model | Neutropenic CD-1 mice | Diabetic ketoacidotic (DKA) mice |
| Infection Type | Systemic Scedosporiosis and Lomentosporiosis | Mucormycosis (Rhizopus delemar) |
| Fungal Strain | Scedosporium apiospermum, Pseudallescheria boydii, Lomentospora prolificans | Rhizopus delemar |
| Dosing Regimen | 15 mg/kg intraperitoneally every 8 hours for 9 days | 215 mg/kg (prodrug) orally every 8 hours for 4 days |
| Survival Rate | Significantly improved survival compared to untreated controls | 70% survival at 21 days (vs. 10% in placebo) |
| Key Findings | Effective in reducing mortality, tissue pathology, serum (1-3)-β-d-glucan levels, and fungal DNA loads.[11] | Demonstrated enhanced efficacy over placebo.[10] |
| Reference | [11] | [10] |
Table 3: Efficacy in a Rabbit Model of Invasive Pulmonary Aspergillosis
| Parameter | Isavuconazole |
| Animal Model | Persistently neutropenic rabbits |
| Fungal Strain | Aspergillus fumigatus |
| Dosing Regimen | Oral prodrug equivalent to 20, 40, and 60 mg/kg/day of isavuconazole (following a 90 mg/kg loading dose) for up to 12 days. |
| Survival Rate | Significantly prolonged survival with all doses compared to untreated controls. |
| Key Findings | Highly effective in reducing residual fungal burden, pulmonary injury, and serum biomarkers (galactomannan and (1→3)-β-D-glucan).[12][13] Efficacy was dose-dependent, with 40 and 60 mg/kg/day being more effective than 20 mg/kg/day.[12] |
| Reference | [12][13] |
Note: In vivo efficacy data for this compound in a rabbit model of invasive pulmonary aspergillosis was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for assessing the efficacy of this compound and isavuconazole.
This compound in a Murine Model of Invasive Aspergillosis
-
Animal Model: Profoundly neutropenic male CD-1 mice.[9]
-
Immunosuppression: Cyclophosphamide administered intraperitoneally at 150 mg/kg on days -4 and +4, and 100 mg/kg on day -1 relative to infection.[11]
-
Infection: Intravenous tail vein injection of a conidial suspension of Aspergillus species (e.g., A. fumigatus, A. nidulans, or A. tanneri) at a 90% lethal dose.[9][11]
-
Treatment: Intraperitoneal administration of this compound at 15 mg/kg every 8 hours for 9 days, commencing after infection.[9]
-
Endpoints:
Isavuconazole in a Rabbit Model of Invasive Pulmonary Aspergillosis
-
Animal Model: Persistently neutropenic New Zealand White rabbits.[12][13]
-
Immunosuppression: Cytarabine and methylprednisolone administered to induce neutropenia.
-
Infection: Endotracheal inoculation of Aspergillus fumigatus conidia.[12][13]
-
Treatment: Oral administration of the prodrug isavuconazonium sulfate. Treatment begins 24 hours post-inoculation with a loading dose of 90 mg/kg, followed by daily maintenance doses equivalent to 20, 40, or 60 mg/kg of isavuconazole for up to 12 days.[12][13]
-
Endpoints:
Figure 3: Generalized workflow for in vivo antifungal efficacy studies.
Summary and Conclusion
This compound and isavuconazole represent two distinct and potent classes of antifungal agents. This compound's novel mechanism of targeting pyrimidine biosynthesis provides a valuable therapeutic option, particularly for infections caused by pathogens resistant to other antifungal classes, such as azole-resistant Aspergillus and difficult-to-treat molds like Scedosporium and Lomentospora.[4][9][11]
Isavuconazole demonstrates broad-spectrum activity against a range of molds and yeasts and has established efficacy in robust preclinical models of invasive aspergillosis and mucormycosis.[5][10][12][13] Its efficacy is correlated with drug exposure and the susceptibility of the infecting organism.[10]
While this guide provides a comparative overview based on available preclinical data, it is important to note the absence of direct head-to-head in vivo studies. Such studies would be invaluable for a definitive comparison of their efficacy and for informing clinical trial design. The choice between these agents in a therapeutic setting will likely be guided by the specific fungal pathogen, its susceptibility profile, and the clinical context. The distinct mechanisms of action also suggest potential for future studies exploring combination therapies.
References
- 1. Review of the Novel Investigational Antifungal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. doaj.org [doaj.org]
- 4. The Role of this compound in the Treatment of Filamentous Fungal Infections: A Review of In Vitro and In Vivo Studies [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Efficacy of this compound (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isavuconazole for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
Comparative Efficacy of Olorofim against Lomentospora prolificans Versus Standard of Care Antifungals
Guide for Researchers and Drug Development Professionals
Lomentospora prolificans is an opportunistic fungal pathogen notorious for its intrinsic resistance to nearly all currently available antifungal agents, leading to high mortality rates in infected, often immunocompromised, patients.[1][2] The existing standard of care is poorly defined and frequently involves combination therapies with limited success.[3][4] Olorofim (formerly F901318), a first-in-class orotomide antifungal, presents a novel therapeutic avenue. This guide provides a comparative analysis of the efficacy of this compound against L. prolificans based on available preclinical data, contrasting it with the standard of care.
Mechanism of Action: A Novel Target
This compound's efficacy stems from its unique mechanism of action. It selectively inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway.[5][6][7] This inhibition disrupts the production of DNA, RNA, and other essential macromolecules, ultimately leading to cell death.[7][8] This mechanism is distinct from standard antifungals like azoles, which target the ergosterol biosynthesis pathway, and polyenes like amphotericin B, which bind directly to ergosterol in the fungal cell membrane. The novelty of this target means this compound is unaffected by common resistance mechanisms that affect other antifungal classes.[5]
Caption: this compound inhibits the enzyme DHODH, blocking the pyrimidine biosynthesis pathway.
Quantitative Data Comparison
Table 1: In Vitro Susceptibility Data
The in vitro activity of this compound against L. prolificans is markedly superior to that of standard antifungal agents. Minimum Inhibitory Concentration (MIC) values for this compound are consistently low, whereas conventional drugs show little to no activity, with MICs often exceeding the upper limits of testing.[1][9][10]
| Antifungal Agent | Class | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| This compound | Orotomide | 0.008 - 0.5 | ~0.06 | ~0.125 | [9][10][11] |
| Voriconazole | Triazole | >16 | >16 | >16 | [1][12][13] |
| Posaconazole | Triazole | >16 | >16 | >16 | [1][12] |
| Itraconazole | Triazole | >16 | >16 | >16 | [1][12] |
| Amphotericin B | Polyene | 8 - >16 | >16 | >16 | [1][11][12] |
| Micafungin (MEC) | Echinocandin | >8 | >8 | >8 | [1][12] |
MIC values are compiled from multiple studies. Ranges may vary slightly between reports. MEC (Minimum Effective Concentration) is used for echinocandins.
Table 2: In Vivo Efficacy Data (Murine Model)
In vivo studies corroborate the potent activity of this compound. In a systemic infection model using immunocompromised mice, this compound treatment resulted in significantly improved survival and fungal clearance compared to untreated controls.[14][15] Due to the high intrinsic resistance of L. prolificans, similar robust efficacy data for standard-of-care agents in these models is scarce.
| Treatment Group | Dosage & Administration | Survival Rate (Day 10) | Fungal Burden (Kidney qPCR) | Reference |
| This compound | 15 mg/kg, IP, every 8h | 100% | Significantly Lower vs. Control | [14][15] |
| Control (PBS) | IP, every 8h | <20% | High | [14][15] |
IP: Intraperitoneal; PBS: Phosphate-buffered saline.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The MIC data presented were primarily generated using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) document M38 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17]
General Protocol (CLSI M38-A2 / EUCAST):
-
Isolate Preparation: L. prolificans isolates are cultured on a nutrient agar (e.g., Potato Dextrose Agar) for several days to encourage conidiation.
-
Inoculum Preparation: A suspension of conidia is prepared in sterile saline with a surfactant (e.g., Tween 20). The suspension is adjusted using a spectrophotometer or hemocytometer to a final concentration specified by the respective standard (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for CLSI).[17]
-
Assay Procedure: The assay is performed in 96-well microtiter plates. Each well contains the fungal inoculum in a standard medium (RPMI 1640) and a serial two-fold dilution of the antifungal agent.[16][17]
-
Incubation: Plates are incubated at 35°C for a specified period (typically 48-72 hours).
-
Endpoint Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 100% inhibition for this compound and azoles) compared to the drug-free control well.[18]
In Vivo Murine Model of Systemic Infection
The in vivo efficacy of this compound was assessed in a neutropenic mouse model designed to mimic infection in an immunocompromised host.[14][15]
Experimental Workflow:
-
Immunosuppression: CD-1 mice are rendered neutropenic through the administration of cyclophosphamide.[14]
-
Infection: Mice are infected intravenously (i.v.) with a suspension of L. prolificans conidia (e.g., 1 x 10⁴ conidia/mouse).[15]
-
Treatment Initiation: Treatment begins a few hours post-infection (e.g., 6 hours). This compound (15 mg/kg) or a control vehicle (PBS) is administered intraperitoneally every 8 hours for a duration of 9 days.[14]
-
Outcome Assessment:
-
Survival: A cohort of mice is monitored daily for survival over a period of 10-14 days.[14]
-
Fungal Burden: On day 3 post-infection, a separate cohort is euthanized. Organs (e.g., kidneys) are harvested to quantify the fungal load via quantitative PCR (qPCR) of fungal DNA.[14][15]
-
Biomarkers: Serum is collected to measure levels of (1-3)-β-D-glucan, a fungal cell wall biomarker.[14][15]
-
Caption: General experimental workflow for antifungal efficacy testing.
Conclusion
The available preclinical data demonstrates that this compound possesses potent in vitro and in vivo activity against Lomentospora prolificans.[14][19] Its efficacy stands in stark contrast to standard-of-care antifungals, which are largely ineffective due to the fungus's intrinsic multidrug resistance.[1][12] The novel mechanism of action targeting pyrimidine biosynthesis provides a crucial advantage.[5] While clinical data is still emerging, these findings strongly support this compound as a highly promising therapeutic candidate for treating infections caused by this difficult pathogen.[8][20]
References
- 1. Antifungal Susceptibility Profiles and Drug Resistance Mechanisms of Clinical Lomentospora prolificans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. mdpi.com [mdpi.com]
- 4. Successful management of Lomentospora prolificans septic arthritis and osteomyelitis in an immunocompetent child: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the Novel Investigational Antifungal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Dynamic Influence of this compound (F901318) on the Cell Morphology and Organization of Living Cells of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Activity of the Novel Antifungal this compound against Scedosporium and Lomentospora prolificans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. f2g.com [f2g.com]
- 11. In Vivo Efficacy of this compound against Systemic Scedosporiosis and Lomentosporiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility Profiles and Drug Resistance Mechanisms of Clinical Lomentospora prolificans Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. hub.hku.hk [hub.hku.hk]
- 17. researchgate.net [researchgate.net]
- 18. EUCAST-Obtained this compound MICs against Aspergillus and Scedosporium Species and Lomentospora prolificans Showed High Agreements between Visual Inspection and Spectrophotometric Readings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
Validating Olorofim's Target Engagement in Fungal Cells: A Comparative Guide
Manchester, United Kingdom – Olorofim, a first-in-class antifungal agent from the orotomide class, presents a novel mechanism of action by specifically targeting the fungal enzyme dihydroorotate dehydrogenase (DHODH).[1] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, essential for DNA and RNA synthesis in fungi.[2][3] This guide provides a comparative analysis of this compound's performance against established antifungal agents, details the experimental protocols for validating its target engagement, and visualizes the underlying biological and experimental workflows.
Performance Comparison: this compound vs. Standard Antifungals
This compound's unique mechanism of action translates to potent in vitro activity against a range of filamentous fungi, including azole-resistant strains of Aspergillus.[4] The following tables summarize the in vitro susceptibility data for this compound and its comparators against Aspergillus fumigatus.
Table 1: In Vitro Activity (MIC, µg/mL) against Aspergillus fumigatus
| Antifungal Agent | Mechanism of Action | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| This compound | DHODH Inhibition | 0.008 - 0.031 | 0.031 - 0.25 | 0.008 - 0.5 |
| Voriconazole | Ergosterol Biosynthesis Inhibition (CYP51) | 0.19 - 0.5 | 1.0 - 32 | 0.023 - >8 |
| Amphotericin B | Ergosterol Binding | 1.0 - 2.0 | 2.0 - 32 | 0.094 - 32 |
| Caspofungin | β-(1,3)-D-glucan Synthesis Inhibition | 0.25 - 0.38 | 0.5 - 32 | 0.125 - 32 |
Data compiled from multiple sources. MIC values can vary based on testing methodology (CLSI/EUCAST) and isolate variability.
Table 2: Half-Maximal Inhibitory Concentration (IC50) against DHODH
| Compound | Fungal Species | IC50 (nM) | Human DHODH IC50 (nM) | Selectivity Index |
| This compound | Aspergillus fumigatus | 44 | >100,000 | >2200-fold |
This high selectivity index underscores the fungal-specific action of this compound, minimizing the potential for target-based toxicity in humans.[5]
Experimental Protocols for Target Engagement Validation
Validating that a drug engages its intended target is a cornerstone of drug development. For this compound, two key experimental approaches are employed: direct enzyme inhibition assays and cellular assays demonstrating the consequences of target engagement.
Protocol 1: Fungal DHODH Inhibition Assay
This assay directly measures the inhibitory activity of a compound against the DHODH enzyme.
Objective: To determine the IC50 value of this compound against fungal DHODH.
Principle: The activity of DHODH is measured spectrophotometrically by monitoring the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the substrate, dihydroorotate.
Materials:
-
Recombinant fungal DHODH enzyme
-
This compound (or other test compounds)
-
L-dihydroorotic acid (substrate)
-
Coenzyme Q2 (electron acceptor)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10% (w/v) glycerol, 0.1% (w/v) Triton X-100
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the recombinant fungal DHODH enzyme to each well of a 96-well plate.
-
Add the this compound dilutions to the wells containing the enzyme and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding a mixture of L-dihydroorotic acid, coenzyme Q2, and DCIP to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
Calculate the reaction velocities and determine the percent inhibition for each this compound concentration relative to a no-drug control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Pyrimidine Rescue Assay in Fungal Cells
This cellular assay confirms that the antifungal activity of this compound is due to the inhibition of the pyrimidine biosynthesis pathway.
Objective: To demonstrate that the growth-inhibitory effect of this compound can be reversed by the addition of exogenous pyrimidines.
Principle: If this compound's antifungal activity is solely due to the blockage of pyrimidine synthesis, then supplying the fungus with an external source of pyrimidines should bypass this inhibition and restore normal growth.
Materials:
-
Aspergillus fumigatus (or other susceptible fungal strain)
-
This compound
-
Uridine
-
Uracil
-
RPMI 1640 medium (or other suitable fungal growth medium)
-
96-well microtiter plates
-
Incubator
-
Plate reader (for measuring optical density)
Procedure:
-
Prepare a stock solution of this compound and serial dilutions in the growth medium.
-
Prepare a stock solution of uridine and uracil.
-
In a 96-well plate, add the this compound dilutions to the wells.
-
In a parallel set of wells, add the same this compound dilutions along with a final concentration of 10 mM uridine and 10 mM uracil.
-
Prepare a standardized inoculum of fungal spores and add it to all wells.
-
Include control wells with no drug and with only the pyrimidine supplement.
-
Incubate the plates at 35°C for 48-72 hours.
-
Measure fungal growth by reading the optical density at 600 nm.
-
Compare the growth in the presence of this compound with and without the pyrimidine supplement. A significant restoration of growth in the supplemented wells validates the mechanism of action.[6]
Visualizing Pathways and Processes
Pyrimidine Biosynthesis Pathway and this compound's Target
Caption: this compound inhibits DHODH, a key enzyme in the pyrimidine biosynthesis pathway.
Experimental Workflow for Target Engagement Validation
Caption: Workflow for validating this compound's target engagement in fungal cells.
Logical Comparison of Antifungal Mechanisms
Caption: Logical relationships of this compound and other major antifungal classes.
References
- 1. Potency of this compound (F901318) Compared to Contemporary Antifungal Agents against Clinical Aspergillus fumigatus Isolates and Review of Azole Resistance Phenotype and Genotype Epidemiology in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the novel antifungal drug this compound (F901318) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. In Vitro Activity of Novel Antifungal this compound against Filamentous Fungi and Comparison to Eight Other Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antagonism of the Azoles to this compound and Cross-Resistance Are Governed by Linked Transcriptional Networks in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Deep Dive: Olorofim vs. Systemic Azoles
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the toxicological profiles of the novel antifungal agent Olorofim and the established class of systemic azoles, supported by experimental data and methodologies.
In the landscape of antifungal therapeutics, the emergence of this compound, a first-in-class orotomide, presents a paradigm shift in the management of invasive fungal infections, particularly those resistant to conventional therapies. This guide provides a detailed comparative analysis of the toxicological profiles of this compound and the widely used systemic azoles, including fluconazole, itraconazole, voriconazole, and posaconazole. By examining their distinct mechanisms of action and associated adverse effects, this document aims to equip researchers and clinicians with the necessary data to inform future drug development and clinical decision-making.
Executive Summary
This compound distinguishes itself with a highly selective mechanism of action, targeting the fungal enzyme dihydroorotate dehydrogenase (DHODH) in the pyrimidine biosynthesis pathway. This specificity for the fungal enzyme over its human counterpart underpins its generally favorable safety profile observed in clinical trials. In contrast, systemic azoles inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungi. However, their broader interaction with mammalian cytochrome P450 enzymes is a primary contributor to their well-documented hepatotoxicity and drug-drug interactions. While this compound has demonstrated a good tolerability profile with manageable gastrointestinal and hepatic adverse events, systemic azoles are associated with a higher incidence of liver injury, ranging from transient enzyme elevations to severe hepatotoxicity.
Quantitative Toxicology Profiles
The following tables summarize the incidence of key adverse events reported in clinical studies for this compound and various systemic azoles. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, durations, and designs.
Table 1: Adverse Events Profile of this compound (Phase 2b Study NCT03583164)
| Adverse Event | Incidence (%) | Notes |
| Altered Hepatic Biochemistry | 8% | Managed by dose reduction/pause; led to discontinuation in 2% of subjects.[1][2] |
| Drug-Induced Liver Injury (DILI) | 8% | Considered possibly related to this compound; led to discontinuation in 2% of patients.[3] |
| Gastrointestinal Intolerance | 2-10% | Predominantly reported as mild and self-limiting.[1] |
Table 2: Hepatotoxicity Profile of Systemic Azoles from Various Clinical Studies and Meta-Analyses
| Azole | Incidence of ALT/AST Elevations (>3x ULN) | Incidence of Severe Liver Injury/Discontinuation due to Hepatotoxicity | Notes |
| Fluconazole | 1.9% - 10% | 0.7% (discontinuation); Severe acute liver injury: 2.0 events/1000 person-years.[4][5] | Most liver function test elevations are transient and resolve upon discontinuation.[6] |
| Itraconazole | 17.4% - 18.9% | 1.5% - 1.6% (discontinuation); Severe acute liver injury: 0.0 events/1000 person-years.[5][7][8] | Hepatotoxicity is more common than with fluconazole.[6] |
| Voriconazole | 11% - 19.7% | 1% - 34% (discontinuation); Severe acute liver injury: 16.7 events/1000 person-years.[4][5][9] | Hepatotoxicity can be more frequent and severe compared to fluconazole and itraconazole, sometimes leading to acute liver failure.[4][6] The incidence of hepatotoxicity can be as high as 51% in certain patient populations like lung transplant recipients.[9] |
| Posaconazole | 2% - 12% | 2% (discontinuation); Severe acute liver injury: 93.4 events/1000 person-years.[5][10] | Severe liver damage requiring discontinuation is generally rare, and elevations in liver function tests usually resolve within 14 days of stopping the drug.[6] |
Experimental Protocols
Assessment of Drug-Induced Liver Injury (DILI) in Clinical Trials
The evaluation of potential drug-induced liver injury for both this compound and systemic azoles in clinical trials follows established regulatory guidelines. A standardized approach is crucial for the consistent assessment of hepatotoxicity.
Methodology:
-
Liver Function Monitoring: Regular monitoring of serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (TBL) is conducted at baseline and throughout the study. The frequency of testing is typically higher in the initial phase of treatment.
-
Case Definition: Suspected DILI cases are identified based on predefined criteria, often adapted from Hy's Law. This generally involves elevations in ALT or AST (e.g., >3 times the upper limit of normal [ULN]) and an increase in TBL (e.g., >2 times ULN) without evidence of cholestasis.
-
Causality Assessment: The Roussel Uclaf Causality Assessment Method (RUCAM), a quantitative scoring system, is a widely used tool to establish the likelihood that a specific drug is the cause of the observed liver injury.[11] This method considers factors such as the timing of drug initiation and cessation in relation to the liver injury, the exclusion of other potential causes (e.g., viral hepatitis, alcohol), and the response to drug withdrawal.
-
Adjudication Committee: An independent panel of experts, including hepatologists, reviews all potential DILI cases to provide an unbiased assessment of causality.
-
Liver Biopsy: In cases of severe or unresolved liver injury, a liver biopsy may be performed to determine the nature and extent of the liver damage and to help exclude other diagnoses.[11]
In Vitro Cytotoxicity Assays
In vitro studies are essential for the early assessment of the potential for a compound to cause cellular damage.
General Protocol:
-
Cell Lines: A panel of relevant cell lines, including human hepatocytes (e.g., HepG2) and other cell types, are used to assess cytotoxicity.
-
Compound Exposure: Cells are incubated with a range of concentrations of the test compound (this compound or a specific azole) for a defined period (e.g., 24, 48, 72 hours).
-
Viability Assays: Cell viability is measured using various methods, such as:
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, an indicator of cytotoxicity.
-
ATP Assay: Quantifies the amount of ATP present, which is indicative of cell viability.
-
-
Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated to determine its cytotoxic potential.
Signaling Pathways and Mechanisms of Toxicity
The distinct mechanisms of action of this compound and systemic azoles are directly linked to their differing toxicology profiles.
This compound: Targeted Inhibition of Fungal Pyrimidine Biosynthesis
This compound's primary target is the fungal dihydroorotate dehydrogenase (DHODH), an enzyme essential for the de novo synthesis of pyrimidines, which are vital components of DNA, RNA, and other cellular molecules. The high selectivity of this compound for the fungal DHODH over the human ortholog is a key factor in its favorable safety profile.
Caption: this compound's selective inhibition of fungal DHODH.
Systemic Azoles: Inhibition of Ergosterol Synthesis and Off-Target Effects
Systemic azoles target lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme, to block the synthesis of ergosterol, a critical component of the fungal cell membrane. However, their ability to inhibit mammalian cytochrome P450 enzymes, including those involved in drug metabolism and steroidogenesis, is the primary cause of their adverse effects, most notably hepatotoxicity.
Caption: Azoles' dual inhibition of fungal and human CYP450.
Conclusion
The comparative analysis of the toxicological profiles of this compound and systemic azoles reveals a significant divergence rooted in their respective mechanisms of action. This compound's high selectivity for its fungal target translates to a more favorable safety profile, with a lower incidence of severe adverse events, particularly hepatotoxicity. Systemic azoles, while effective antifungal agents, carry a greater risk of liver injury and drug-drug interactions due to their off-target inhibition of mammalian cytochrome P450 enzymes. This guide provides a foundational dataset for researchers and drug development professionals to understand the toxicological nuances of these important antifungal agents, paving the way for the development of safer and more effective therapies for invasive fungal infections. Further head-to-head clinical trials are warranted to provide a more definitive comparative safety assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. f2g.com [f2g.com]
- 4. Voriconazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Oral Azole Antifungal Medications and Risk of Acute Liver Injury, Overall and by Chronic Liver Disease Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. journals.asm.org [journals.asm.org]
- 9. Voriconazole and the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Posaconazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Overview of Causality Assessment for Drug-Induced Liver Injury (DILI) in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Olorofim: A Guide to Safe Handling and Proper Disposal
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential logistical information and step-by-step guidance for the proper disposal of Olorofim, a novel antifungal compound. Adherence to these procedures is critical to maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound Hazard Profile and Safety Information
This compound is classified with specific hazards that necessitate careful handling during any procedure, including disposal.[1][2] Personal Protective Equipment (PPE) is mandatory to mitigate risks of exposure.
Hazard Classification:
-
Skin Corrosion/Irritation: Category 2[1]
-
Serious Eye Damage/Eye Irritation: Category 2A[1]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]
Quantitative Data and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₇FN₆O₂ | MedchemExpress, PubChem |
| Molecular Weight | 498.55 g/mol | MedchemExpress[3] |
| CAS Number | 1928707-56-5 | MedchemExpress[1] |
| Appearance | Crystalline solid/powder | General laboratory chemical form |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) | MedchemExpress[4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | MedchemExpress[3] |
Experimental Protocol: Proper Disposal of this compound Waste
The primary directive for the disposal of this compound is to manage it as hazardous chemical waste in accordance with all local, state, and federal regulations.[1] The following protocol outlines the necessary steps for safe disposal.
Methodology:
Step 1: Personal Protective Equipment (PPE) and Preparation
-
Before handling this compound waste, don appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Laboratory coat
-
-
Perform all waste handling and consolidation activities within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
-
Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of waste generation, for collecting this compound waste.[5][6]
Step 2: Segregation of Waste Streams
-
Solid Waste:
-
Collect solid this compound waste, such as contaminated personal protective equipment (gloves, weigh boats, wipes), and residual powder in a dedicated, leak-proof container compatible with chemical waste.[5]
-
Do not mix with non-hazardous trash.
-
-
Liquid Waste:
-
Collect solutions containing this compound (e.g., from experiments or dissolved in solvents like DMSO) in a separate, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize breakage risks.[7]
-
Do not mix incompatible waste streams. For instance, keep organic solvent waste separate from aqueous waste.[8]
-
-
Sharps Waste:
-
Dispose of any chemically contaminated needles or syringes in a designated, puncture-proof sharps container labeled "Chemical Contaminated Sharps – DO NOT AUTOCLAVE".[9]
-
Step 3: Waste Container Management and Labeling
-
Ensure all waste containers are in good condition and are kept securely closed except when adding waste.[10]
-
Label each waste container clearly with a "Hazardous Waste" tag.[7] The label must include:
Step 4: Disposal of Empty this compound Containers
-
An this compound container is considered "empty" only after all contents have been removed using standard practices.[5]
-
To dispose of the empty container in normal trash or recycling, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[9]
-
Crucially, the rinsate from this cleaning process is considered hazardous waste and must be collected and disposed of with the liquid chemical waste.[5]
-
After rinsing, deface or remove the original product label before discarding the container.[5]
Step 5: Arranging for Final Disposal
-
Store the properly labeled and sealed hazardous waste containers in your laboratory's designated Satellite Accumulation Area.
-
Adhere to institutional limits on the volume of waste and the accumulation time (e.g., waste may need to be moved from an SAA within 12 months, provided volume limits are not exceeded).[9]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[7][9] Do not pour this compound waste down the sanitary sewer or dispose of it in the regular trash.[7][11]
Workflow and Pathway Diagrams
The following diagrams illustrate the procedural workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound | C28H27FN6O2 | CID 91885568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Olorofim
Essential safety protocols and logistical plans are critical for researchers and drug development professionals handling the investigational antifungal agent, Olorofim. This guide provides a detailed overview of the necessary personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods to ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before use. Change gloves immediately if contaminated. |
| Body | Protective clothing | A lab coat or disposable gown should be worn to protect street clothing from contamination. Clothing should be buttoned and sleeves should be down. |
| Eyes/Face | Eye and face protection | Safety glasses with side shields are the minimum requirement. A face shield should be worn in situations where splashing is a risk. |
| Respiratory | Respiratory protection | Use in a well-ventilated area. If dust or aerosols are likely to be generated, a properly fitted respirator (e.g., N95 or higher) is necessary. |
Operational Handling Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory to its experimental use is crucial for safety and maintaining the integrity of the compound.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a tightly closed container in a well-ventilated, locked area.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
